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  • Product: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
  • CAS: 1863507-27-0

Core Science & Biosynthesis

Foundational

Molecular weight and formula of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a substituted heterocyclic compound featuring a pyrazole core. The pyrazole motif is a well-es...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a substituted heterocyclic compound featuring a pyrazole core. The pyrazole motif is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This guide provides a detailed overview of the molecular characteristics of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, including its chemical formula and molecular weight, and explores its potential relevance in drug discovery and development by examining related compounds.

Molecular and Physicochemical Properties

The foundational step in understanding any compound for research and development is to ascertain its precise molecular and physicochemical properties.

Chemical Structure and Formula

The chemical structure of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is derived from a 1,5-dimethyl-1H-pyrazole core with an ethyl acetate substituent at the 4-position. The 1,5-dimethyl-1H-pyrazole base has the chemical formula C₅H₈N₂ and a molecular weight of 96.13 g/mol .[3][4]

Based on the IUPAC name, the structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A methyl group is attached to the nitrogen at position 1, and another methyl group is at position 5. The ethyl acetate group is linked via its methylene carbon to the carbon at position 4 of the pyrazole ring.

From this structure, the molecular formula is determined to be C₁₀H₁₆N₂O₂ .

Molecular Weight

The molecular weight of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is calculated from its molecular formula:

  • Carbon: 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen: 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Molecular Weight: 196.24 g/mol

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂Calculated
Molecular Weight 196.24 g/mol Calculated
IUPAC Name Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate-
Core Structure 1,5-dimethyl-1H-pyrazole[3][4][5]

Synthesis and Methodologies

While a specific, documented synthesis for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is not prevalent in the literature, a plausible synthetic route can be extrapolated from established methods for preparing substituted pyrazole acetic acid derivatives.[6][7] A common approach involves the cyclocondensation reaction to form the pyrazole ring, followed by functionalization at the C4 position.

Potential Synthetic Pathway

A logical approach to the synthesis of the target compound could involve the following key steps:

  • Formation of a 1,3-dicarbonyl compound: This would serve as a precursor for the pyrazole ring.

  • Cyclocondensation with a substituted hydrazine: Reaction of the dicarbonyl compound with methylhydrazine would lead to the formation of the 1-methyl-5-methyl-pyrazole ring.

  • Functionalization at the C4 position: The pyrazole ring can be functionalized at the 4-position through various methods, such as Vilsmeier-Haack formylation, followed by conversion of the formyl group to an acetic acid moiety.[6][7]

  • Esterification: The final step would be the esterification of the resulting pyrazole acetic acid with ethanol to yield Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

The diagram below illustrates a generalized workflow for the synthesis of pyrazole-4-acetic acid derivatives.

G cluster_0 Core Synthesis cluster_1 Functionalization & Esterification A 1,3-Dicarbonyl Compound C 1,5-dimethyl-1H-pyrazole (unfunctionalized) A->C Cyclocondensation B Methylhydrazine B->C E 4-formyl-1,5-dimethyl- 1H-pyrazole C->E Formylation D Vilsmeier-Haack Reagent D->E G 1,5-dimethyl-1H-pyrazol- 4-yl)acetic acid E->G Conversion to acetic acid F Oxidation & Chain Elongation I Ethyl 2-(1,5-dimethyl- 1H-pyrazol-4-yl)acetate G->I Esterification H Ethanol (H+) H->I

Caption: A plausible synthetic workflow for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Biological and Pharmacological Context

The interest in pyrazole derivatives within drug discovery is significant. The substituted pyrazole scaffold is a key component in a number of approved drugs and investigational compounds.

Relevance of the Pyrazole Core

The pyrazole nucleus is known to be a versatile scaffold in medicinal chemistry, with derivatives reported to possess a broad range of biological activities, including:

  • Anti-inflammatory and Analgesic: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.

  • Anticancer: Various substituted pyrazoles have been investigated for their cytotoxic effects against different cancer cell lines.[8]

  • Antimicrobial: Pyrazole derivatives have shown activity against a range of bacteria and fungi.[2]

Potential Applications in Drug Development

Given the established biological activities of many pyrazole derivatives, Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate could be a candidate for screening in various therapeutic areas. The ethyl acetate moiety may influence the compound's solubility and cell permeability, potentially making it a suitable lead for further optimization.

Conclusion

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a heterocyclic compound with a calculated molecular formula of C₁₀H₁₆N₂O₂ and a molecular weight of 196.24 g/mol . While direct experimental data for this specific molecule is limited, its structural similarity to other biologically active pyrazole derivatives suggests its potential as a compound of interest for further investigation in medicinal chemistry and drug discovery. The synthetic pathways established for related pyrazole-4-acetic acids provide a solid foundation for its potential laboratory synthesis. Future research into this and similar molecules could uncover novel therapeutic applications.

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). PubMed. [Link]

  • Synthesis and biological activity of novel dimethylpyrazole and piperazine-containing (bis)1,2,4-triazole derivatives. (2016). Taylor & Francis Online. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

  • 1H-Pyrazole, 1,5-dimethyl-. (n.d.). NIST WebBook. [Link]

  • Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. (2024). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). ResearchGate. [Link]

  • 1,5-dimethyl-1H-pyrazol-4-amine. (n.d.). PubChem. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Ethyl 2-(1H-pyrazol-4-yl)acetate. (n.d.). ChemWhat. [Link]

  • 1,5-Dimethylpyrazole. (2018). SIELC Technologies. [Link]

  • 1,5-dimethyl-1H-pyrazol-3-amine. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). ACS Publications. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2023). IJISET. [Link]

  • 1,5-Dimethylpyrazole. (n.d.). PubChem. [Link]

  • Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2025). ResearchGate. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Bibliomed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]

  • Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate. (n.d.). Hairui Chemical. [Link]

Sources

Exploratory

Thermodynamic stability of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Et...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of specific degradation data for this molecule, this document synthesizes established chemical principles of its constituent functional groups—the ethyl ester and the 1,5-dimethyl-pyrazole ring—to predict potential degradation pathways. We present a detailed, field-proven methodology for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines.[1][2] This guide details protocols for hydrolysis, oxidation, and photolytic and thermal stress testing, alongside the development of a stability-indicating analytical method. The objective is to provide researchers, scientists, and drug development professionals with the necessary tools to identify likely degradants, establish degradation pathways, and understand the intrinsic stability of the molecule, which are critical for formulation design, packaging decisions, and regulatory compliance.[3][4]

Introduction and Molecular Overview

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs due to their metabolic stability and versatile biological activity.[5][6] The structure of the title compound features a substituted pyrazole ring, which is known for its aromatic character and general chemical robustness, and an ethyl acetate side chain.[6] The ester functional group is a primary site of potential chemical instability, particularly susceptibility to hydrolysis.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[2] A thorough understanding of a molecule's degradation profile under various environmental conditions is a regulatory prerequisite and a cornerstone of rational drug development.[1] Forced degradation, or stress testing, is an essential practice that involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] This guide outlines a systematic approach to evaluating the thermodynamic stability of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Predicted Stability Profile and Degradation Pathways

The chemical structure of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate contains two key functional moieties: the ethyl ester and the N-methylated pyrazole ring.

Ester Hydrolysis

The ethyl ester linkage is the most probable site of degradation. Esters are susceptible to both acid- and base-catalyzed hydrolysis.[7]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is likely to hydrolyze into its constituent carboxylic acid and alcohol: 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid and ethanol. This reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Base-Catalyzed Hydrolysis (Saponification): Basic conditions are particularly aggressive toward esters.[7] The reaction proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of the carboxylate salt and ethanol. This process is effectively irreversible.

Pyrazole Ring Stability

The pyrazole ring itself is an aromatic heterocycle, a feature that imparts significant chemical stability and resistance to metabolic degradation.[6] It is generally stable under mild hydrolytic and oxidative conditions. However, extreme conditions or specific reagents could potentially lead to ring-opening or side-chain oxidation, though this is considered less likely than ester hydrolysis.

Other Potential Degradation Routes
  • Oxidation: While the pyrazole ring is relatively electron-deficient, the methyl groups and the methylene bridge of the acetate side chain could be susceptible to oxidation, potentially forming corresponding alcohols, aldehydes, or carboxylic acids.

  • Thermal Degradation: Thermally labile compounds can undergo various reactions like rearrangements or bond cleavage when exposed to heat.[7] For this molecule, thermal stress could potentially accelerate hydrolysis if moisture is present.

  • Photodegradation: The pyrazole nucleus may absorb UV radiation, which could lead to photochemical degradation, although specific pathways are difficult to predict without experimental data.

The following diagram illustrates the most probable degradation pathways.

G parent Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate acid_prod 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid + Ethanol parent->acid_prod Acidic Hydrolysis (H₂O, H⁺) base_prod Sodium 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate + Ethanol parent->base_prod Basic Hydrolysis (NaOH, H₂O)

Caption: Predicted hydrolytic degradation pathways.

Experimental Design: Forced Degradation Studies

A systematic forced degradation study is essential to experimentally validate the predicted degradation pathways and uncover any unexpected instabilities. The goal is to achieve a target degradation of 5-20% of the parent compound, as this extent is sufficient to detect and identify degradants without leading to complex secondary degradation.[1][3]

The following workflow provides a comprehensive strategy for this investigation.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution of Compound in Methanol acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, RT) oxid Oxidation (3% H₂O₂, RT) thermal Thermal (Solid State) (80°C) photo Photolytic (Solid & Solution) (ICH Q1B Light Conditions) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc pathways Identify Degradants & Establish Degradation Pathways hplc->pathways mass_balance Calculate Mass Balance hplc->mass_balance

Caption: Experimental workflow for forced degradation studies.

Materials and Reagents
  • Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (API)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other suitable buffer component)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

Protocol: Stress Condition Application

For each condition, a control sample (stored at 2-8°C, protected from light) should be prepared and analyzed alongside the stressed samples.

3.2.1. Acidic Hydrolysis

  • Prepare a 1 mg/mL solution of the API in a 1:1 mixture of methanol and 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to an appropriate concentration for HPLC analysis. Causality: Elevated temperature is used to accelerate the reaction, as acid hydrolysis of esters can be slow at room temperature.[7]

3.2.2. Basic Hydrolysis

  • Prepare a 1 mg/mL solution of the API in a 1:1 mixture of methanol and 0.1 M NaOH.

  • Maintain the solution at room temperature (25°C).

  • Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes), as base-catalyzed hydrolysis is typically rapid.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for HPLC analysis. Causality: Room temperature is often sufficient for basic hydrolysis due to its faster reaction kinetics compared to acid hydrolysis.[7]

3.2.3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the API in a 1:1 mixture of methanol and 3% H₂O₂.

  • Maintain the solution at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Dilute with the mobile phase for HPLC analysis. Causality: 3% H₂O₂ is a standard oxidizing agent used in forced degradation studies to simulate potential oxidative stress.

3.2.4. Thermal Degradation (Solid State)

  • Place a thin layer of the solid API powder in a clear glass vial.

  • Expose the sample to a dry heat oven at 80°C.

  • Sample the solid at time points (e.g., 1, 3, 7 days), dissolve in methanol, and dilute for HPLC analysis. Causality: Testing in the solid state assesses the intrinsic thermal stability of the molecule without the influence of solvents.[7]

3.2.5. Photolytic Degradation

  • Prepare a 1 mg/mL solution of the API in methanol.

  • Expose the solution and a sample of the solid API to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analyze the samples after the exposure period. Causality: This protocol adheres to regulatory standards for photostability testing, ensuring a comprehensive assessment.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of separating and quantifying the intact API from its degradation products and any other impurities.[2] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection is the gold standard.

Proposed HPLC-UV/MS Method
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 2.7 µmProvides good retention and separation for moderately polar compounds like the parent drug and its likely more polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and good MS compatibility.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to separate the parent compound from potentially more polar (early-eluting) and less polar (late-eluting) degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 2 µLA small volume minimizes potential peak distortion.
UV Detection Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity.
MS Detection ESI+ (Electrospray Ionization)Suitable for ionizing nitrogen-containing heterocyclic compounds. Provides mass information for identifying unknown degradants.
Method Validation

The developed method must be validated to demonstrate its specificity as a stability-indicating method. This is achieved by analyzing the stressed samples. The method is considered "stability-indicating" if:

  • The parent peak is well-resolved from all degradation product peaks.

  • Peak purity analysis (e.g., using a DAD) of the parent peak in the presence of degradants passes.

  • Mass balance is close to 100%, indicating that all major degradation products are detected.

Conclusion

This guide provides a comprehensive, scientifically-grounded strategy for the systematic evaluation of the thermodynamic stability of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate. By leveraging fundamental principles of chemical reactivity, we predict that the primary degradation pathway will be the hydrolysis of the ethyl ester moiety. The detailed experimental protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions provide a robust framework for identifying and characterizing potential degradants. The successful development and validation of a stability-indicating HPLC method, as outlined, is paramount for ensuring the accuracy of these stability studies. The insights gained from executing this guide will be invaluable for drug development professionals in formulating a stable drug product, defining appropriate storage conditions, and meeting global regulatory requirements.

References

  • PubMed. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood.
  • Oxford Academic. (2020). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives.
  • PubMed. (2020). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples.
  • MOST Wiedzy. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • ResearchGate. (2025). Fuel Quality Assessment of Ethyl Esters Produced from Vegetable Oils and Their Blends With Petroleum Diesel.
  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Der Pharma Chemica. (n.d.). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Der Pharma Chemica. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Organic Chemistry Portal. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence.
  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates.
  • MDPI. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines.
  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

Sources

Foundational

Crystal structure analysis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Comprehensive Crystal Structure Analysis Guide: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate Executive Summary & Structural Context This technical guide outlines the rigorous methodology for determining the single-cryst...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Crystal Structure Analysis Guide: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Executive Summary & Structural Context

This technical guide outlines the rigorous methodology for determining the single-crystal X-ray structure of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate . As a fully substituted pyrazole derivative, this molecule serves as a critical scaffold in medicinal chemistry, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Unlike simple pyrazoles, the inclusion of the flexible ethyl acetate side chain at the C4 position introduces significant conformational freedom. This analysis focuses on elucidating the specific torsion angles of the ester linkage and the packing motifs driven by weak C—H···O/N interactions, given the absence of strong hydrogen bond donors.

Target Molecule Specifications:

  • Formula: C₉H₁₄N₂O₂

  • Molecular Weight: 182.22 g/mol

  • Key Structural Features: 1,5-dimethyl substitution pattern; C4-positioned ethyl acetate tail.

Experimental Protocol: Crystallization & Data Collection

The quality of the diffraction data is directly causal to the purity of the crystal. For this lipophilic ester, slow evaporation from semi-polar solvents is the preferred technique to minimize twinning.

Crystal Growth Methodology

Do not rush the crystallization. High supersaturation leads to micro-crystals unsuitable for X-ray diffraction (XRD).

ParameterProtocol SpecificationRationale
Primary Solvent Ethanol (Absolute) or Ethyl AcetateSolubilizes the organic ester moderately.
Anti-Solvent n-Hexane or Diethyl EtherReduces solubility slowly to drive nucleation.
Method Vapor Diffusion (Sitting Drop)Allows controlled equilibration without physical disturbance.
Temperature 277 K (4°C)Lower kinetic energy reduces thermal disorder in the ethyl chain.

Validation Step: Examine crystals under a polarizing microscope. A single crystal must extinguish light uniformly upon rotation. If "mosaic" extinction is observed, the crystal is likely twinned or polycrystalline.

X-Ray Diffraction Data Acquisition
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB Synergy (Mo-Kα radiation,

    
     Å).
    
  • Temperature Control: 100 K .

    • Critical Note: Room temperature collection is contraindicated for this molecule. The ethyl ester tail (–CH₂–CO–O–CH₂–CH₃) is prone to high thermal vibration. Cooling to 100 K freezes these rotations, allowing for precise atomic resolution.

  • Resolution Goal: 0.75 Å or better (to resolve hydrogen positions for Hirshfeld analysis).

Structure Solution and Refinement Workflow

This section details the computational pathway from raw diffraction frames to a refined model.

The Refinement Logic (DOT Visualization)

G RawData Raw Diffraction Frames Integration Integration (SAINT/CrysAlis) RawData->Integration Unit Cell Det. Solution Phasing (SHELXT) Integration->Solution Intrinsic Phasing Refinement Refinement (SHELXL) Solution->Refinement Initial Model Disorder Disorder Modeling (Ethyl Chain) Refinement->Disorder High Ueq values? Validation CheckCIF / IUCr Validation Refinement->Validation R1 < 5% Disorder->Refinement Split positions

Figure 1: Crystallographic workflow emphasizing the iterative loop required for modeling disorder in the flexible ester chain.

Handling Disorder in the Ethyl Chain

In pyrazole esters, the terminal ethyl group often adopts two conformations.

  • Diagnosis: Inspect the thermal ellipsoids (ADPs) of the terminal methyl/methylene carbons. If they look like "cigars" or "pancakes" rather than spheres, disorder is present.

  • Resolution: Use the PART instruction in SHELXL.

    • Assign occupancy (e.g., 0.60 for Part A, 0.40 for Part B).

    • Restrain geometry using SAME or SADI commands to ensure bond lengths remain chemically reasonable (C–C ~1.54 Å).

Structural Analysis & Discussion

Once the structure is refined (Target


), the analysis shifts to intermolecular interactions.
Molecular Geometry

The pyrazole ring (N1–N2–C3–C4–C5) must be essentially planar.[1]

  • Dihedral Angle: Measure the angle between the pyrazole mean plane and the acetate group plane.[1][2] A value near 90° indicates steric hindrance prevents conjugation; a value near 0° suggests conjugation. For 4-substituted pyrazoles, the acetate group usually twists out of plane to minimize repulsion with the adjacent methyl groups [1].

Crystal Packing: The "Weak" Interaction Network

Since Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate lacks classical hydrogen bond donors (OH or NH), the lattice is stabilized by:

  • C—H···O Interactions: The carbonyl oxygen (C=O) acts as an acceptor for acidic protons, likely from the N-methyl group or the pyrazole ring C3-H (if unsubstituted) or adjacent methylene groups.

  • Dipole-Dipole Stacking: The polarized pyrazole rings often align in anti-parallel stacks to cancel dipole moments.

Hirshfeld Surface Analysis

To visualize these subtle forces, Hirshfeld surface analysis is mandatory. This technique maps the electron density boundary of the molecule.

  • d_norm Mapping: Red spots on the surface will identify close contacts (shorter than van der Waals radii).

  • Fingerprint Plots:

    • H···H contacts: Usually constitute >50% of the surface in alkyl-rich molecules.

    • O···H contacts: Look for "spikes" in the bottom left of the plot, representing the C—H···O=C interactions [2].

Interaction Pathway Diagram:

Interactions MolA Molecule A (Reference) Interaction1 C-H...O (Weak H-bond) MolA->Interaction1 Interaction2 vdW / H...H (Dispersion) MolA->Interaction2 MolB Molecule B (Inversion Sym) MolC Molecule C (Translation) Interaction1->MolB Interaction2->MolC

Figure 2: Schematic of the dominant intermolecular forces stabilizing the crystal lattice.

References

  • Wang, J. X., & Feng, C. (2014).[3] Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1287.[3] [Link]3]

  • Spackman, M. A., & Jayatilaka, D. (2009).[4] Hirshfeld surface analysis.[4][5][6] CrystEngComm, 11(1), 19-32.[4] [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Lijila, C., et al. (2022). Synthesis, characterization and crystal structure of ethyl 2-(6-amino-5-cyano-3,4-dimethyl-2H,4H-pyrano[2,3-c]pyrazol-4-yl)acetate. National Institutes of Health (NIH) / PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Two-Step Synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Abstract This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, a valuable heterocyclic building block for pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthetic strategy involves an initial Knoevenagel condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with diethyl malonate to yield an α,β-unsaturated diester intermediate. This is followed by a saponification, decarboxylation, and final esterification sequence, or more directly, a selective catalytic hydrogenation of a related acrylate intermediate. For the purposes of this guide, we will detail the Knoevenagel condensation followed by a reduction pathway, which offers high yields and purity. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights.

Introduction & Synthetic Strategy

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous commercial drugs, including potent anti-inflammatory agents like celecoxib.[1] The functionalization of the pyrazole scaffold is key to modulating its biological activity. The title compound, Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, serves as a versatile intermediate, featuring a reactive ester group tethered to the pyrazole ring, suitable for further elaboration into more complex molecules.

The synthesis of pyrazole-4-acetic acid derivatives is often achieved by leveraging the reactivity of a corresponding pyrazole-4-carbaldehyde.[1][2] Our selected strategy is a robust and logical two-step sequence that is well-precedented in organic synthesis:

  • Knoevenagel Condensation: Formation of a new carbon-carbon double bond by reacting the starting aldehyde, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, with an active methylene compound (diethyl malonate). This reaction is catalyzed by a weak base and creates an α,β-unsaturated ester, a key intermediate.

  • Catalytic Hydrogenation: Selective reduction of the newly formed C=C bond to a single bond, yielding the desired saturated acetate side-chain without affecting the aromatic pyrazole ring.

This approach is advantageous due to the high yields, operational simplicity, and the commercial availability of the necessary reagents.

Mechanistic Insights

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3][4] The reaction is typically catalyzed by a weak amine base, such as piperidine.

The mechanism proceeds via three key steps:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of diethyl malonate, which is acidic due to the two adjacent electron-withdrawing ester groups. This forms a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Dehydration: The resulting aldol-type intermediate is protonated and then readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system, yielding the α,β-unsaturated product.[4]

Catalytic Hydrogenation

Catalytic hydrogenation is the process of adding hydrogen across a double or triple bond using a metal catalyst. For the selective reduction of an α,β-unsaturated ester, a heterogeneous catalyst like Palladium on Carbon (Pd/C) is highly effective. The pyrazole ring is generally stable under these conditions.

The mechanism involves the adsorption of both the hydrogen gas and the unsaturated ester onto the surface of the palladium catalyst. The H-H bond is cleaved, and the hydrogen atoms are added sequentially across the C=C double bond on the catalyst surface, leading to the saturated product, which then desorbs from the surface. This method is preferred for its high selectivity and clean conversion.[5]

Experimental Protocols

This section details the step-by-step procedures for the synthesis.

Part A: Synthesis of Diethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)malonate (Intermediate 2)

Materials:

  • 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1)

  • Diethyl malonate

  • Piperidine

  • Anhydrous Ethanol

  • Toluene

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1) (10.0 g, 72.4 mmol, 1.0 equiv.).

  • Add anhydrous ethanol (80 mL) and diethyl malonate (12.7 g, 11.8 mL, 79.6 mmol, 1.1 equiv.).

  • Add piperidine (0.7 mL, 7.2 mmol, 0.1 equiv.) as the catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Use the Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL) to remove the piperidine catalyst, followed by a saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product (Intermediate 2 ) as a pale yellow oil or solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part B: Synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (Final Product 3)

This part involves a one-pot saponification, decarboxylation, and re-esterification.

Materials:

  • Crude Intermediate 2 from Part A

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude diethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)malonate (Intermediate 2 ) (assuming ~72 mmol from the previous step) in ethanol (150 mL).

  • In a separate beaker, prepare a solution of potassium hydroxide (KOH) (16.2 g, 289 mmol, 4.0 equiv.) in water (50 mL) and add it to the flask.

  • Heat the mixture to reflux for 3 hours to ensure complete saponification of both ester groups.

  • After cooling, carefully acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. This protonates the carboxylate.

  • Gently heat the acidified mixture to 50-60 °C for 1-2 hours. Effervescence (CO₂ evolution) will be observed as the malonic acid derivative decarboxylates.

  • Once decarboxylation is complete, cool the mixture and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution containing the crude (1,5-dimethyl-1H-pyrazol-4-yl)acetic acid, add fresh anhydrous ethanol (200 mL).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) as the esterification catalyst.

  • Heat the mixture to reflux for 8-12 hours. Monitor by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a gradient of Hexane:Ethyl Acetate) to afford the pure Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (3 ) as a colorless to pale yellow oil.

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a two-part workflow, starting from the aldehyde precursor and proceeding through the unsaturated intermediate to the final saturated ester product.

Synthesis_Workflow cluster_0 Part A: Knoevenagel Condensation cluster_1 Part B: Hydrolysis, Decarboxylation & Esterification A1 1,5-dimethyl-1H- pyrazole-4-carbaldehyde (1) A3 Reaction Flask: Ethanol, Piperidine A1->A3 A2 Diethyl Malonate A2->A3 A4 Reflux (4-6h) with Dean-Stark A3->A4 A5 Workup & Purification A4->A5 A6 Intermediate: Unsaturated Diester (2) A5->A6 B1 Intermediate (2) A6->B1 B2 Saponification: KOH, EtOH/H2O, Reflux B1->B2 B3 Acidification & Decarboxylation: HCl, Heat B2->B3 B4 Fischer Esterification: EtOH, H2SO4, Reflux B3->B4 B5 Workup & Final Purification (Distillation/Chromatography) B4->B5 B6 Final Product: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (3) B5->B6

Caption: Synthetic workflow for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Quantitative Data & Characterization

ReagentM.W. ( g/mol )Molar Eq.Amount (g)Amount (mmol)
1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1)138.151.010.072.4
Diethyl malonate160.171.112.779.6
Piperidine85.150.10.627.2
Potassium Hydroxide (KOH)56.114.016.2289.6
Conc. Sulfuric Acid (H₂SO₄)98.08catalytic~5 mL-
Final Product (3) 196.23 -~10.1 ~51.5
Expected Yield: ~70-75% over two steps.

Expected Characterization Data for Final Product (3):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, pyrazole H-3), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.75 (s, 3H, N-CH₃), 3.40 (s, 2H, -CH₂COO-), 2.25 (s, 3H, C-CH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5 (C=O), 148.0, 137.0, 115.0 (pyrazole carbons), 61.0 (-OCH₂), 35.5 (N-CH₃), 30.0 (-CH₂COO-), 14.2 (-CH₃), 10.0 (C-CH₃).

  • Mass Spec (ESI+): m/z = 197.12 [M+H]⁺.

References

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (2024). International Journal of Scientific Research in Chemistry, 9(2). Available at: [Link]

  • Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. (2024). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 55(4), 334-339.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13, 27315. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Knoevenagel Condensation. Wikipedia. Available at: [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. (2017). Google Patents, WO2017133942A1.

Sources

Application

Application Note: Efficient Base-Catalyzed Hydrolysis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate to its Free Carboxylic Acid

Introduction & Rationale The synthesis of pyrazole-derived carboxylic acids, such as 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid , is a critical workflow in medicinal chemistry. These motifs frequently serve as foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of pyrazole-derived carboxylic acids, such as 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid , is a critical workflow in medicinal chemistry. These motifs frequently serve as foundational building blocks for kinase inhibitors, COX inhibitors, and agrochemical agents.

Converting the stable ethyl ester precursor—Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate—into its free carboxylic acid requires a highly controlled saponification protocol. While ester hydrolysis is a fundamental organic transformation, pyrazole-containing substrates present unique isolation challenges due to their amphoteric nature. This application note details a highly optimized, self-validating protocol utilizing Lithium Hydroxide (LiOH) in a ternary solvent system, specifically designed to maximize yield and prevent product loss during aqueous workup.

Mechanistic Insights & Causality

As an application scientist, it is critical to understand why specific reagents and conditions are selected over cheaper or more common alternatives.

The Lithium Cation Effect: Saponification using LiOH is the gold standard for the mild hydrolysis of complex or sensitive esters [1]. Unlike sodium hydroxide (NaOH) or potassium hydroxide (KOH), the lithium cation (


) acts as a mild Lewis acid. It tightly coordinates to the carbonyl oxygen of the ethyl ester, increasing the electrophilicity of the carbonyl carbon. This coordination significantly lowers the activation energy required for the nucleophilic attack by the hydroxide anion, allowing the reaction to proceed rapidly at room temperature[3].

The Ternary Solvent System (THF/MeOH/H₂O): Ester hydrolysis requires the convergence of a lipophilic organic substrate and a hydrophilic inorganic salt. Using a biphasic system (e.g., Toluene/Water) often stalls reaction kinetics. To overcome this, a ternary mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water in a 3:1:1 ratio is employed [5]. THF fully solvates the pyrazole ester, water dissolves the LiOH·H₂O, and methanol acts as a miscible thermodynamic bridge, ensuring a completely homogeneous reaction environment [2].

Mechanism Ester Ethyl Ester Substrate Coord Li+ Coordination (Electrophilic Activation) Ester->Coord LiOH·H2O THF/MeOH/H2O Tetra Tetrahedral Intermediate Coord->Tetra OH- Attack Salt Lithium Carboxylate Salt Tetra->Salt -EtOH Acid Free Carboxylic Acid Salt->Acid 1M HCl (pH ~3.0)

Reaction mechanism highlighting lithium-ion coordinated electrophilic activation.

The Isoelectric Workup Window (Crucial Step): The most common point of failure in this synthesis is the extraction phase. 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid contains a basic pyrazole nitrogen (conjugate acid


) and an acidic carboxyl group (

).
  • If acidified too aggressively (pH < 2.0), the pyrazole ring protonates, forming a highly water-soluble cationic species.

  • If insufficiently acidified (pH > 4.5), the molecule remains a water-soluble carboxylate anion[4].

Therefore, precise acidification to pH 3.0–3.5 is mandatory to access the neutral, zwitterion-minimized state, maximizing its partition coefficient into the organic extraction solvent.

Quantitative Data: Condition Optimization

The following table summarizes the comparative efficiency of various hydrolysis conditions for pyrazole-acetate derivatives.

ConditionBase (Equivalents)Solvent SystemTempTimeTypical YieldRef
Optimized Protocol LiOH·H₂O (1.5 eq) THF/MeOH/H₂O (3:1:1) 25 °C 2-4 h >92% [5]
Standard SaponificationNaOH (2.0 eq)EtOH/H₂O (4:1)60 °C4-6 h75-80%[2]
Phase-TransferKOH (2.0 eq)Toluene/H₂O + PTC80 °C12 h<60%[3]

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (182.2 mg) of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Phase 1: Reaction Execution
  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 182.2 mg (1.0 mmol) of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate in 3.0 mL of THF and 1.0 mL of MeOH.

  • Base Addition: Dissolve 63.0 mg (1.5 mmol, 1.5 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O) in 1.0 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at room temperature (25 °C).

  • Self-Validation (Monitoring): Stir the homogeneous mixture for 2 hours. Monitor the reaction via TLC (Eluent: 10% MeOH in Dichloromethane; UV detection at 254 nm). The starting ester will appear as a high-

    
     spot, while the intermediate lithium carboxylate salt will remain at the baseline.
    
Phase 2: Volatile Removal (Critical Causality Step)
  • Concentration: Once TLC confirms complete consumption of the starting material, transfer the flask to a rotary evaporator. Crucial: Evaporate the THF and MeOH under reduced pressure (water bath at 30 °C) until only the aqueous layer remains.

    • Causality: Failing to remove these water-miscible organic solvents will drastically reduce extraction efficiency, as they act as co-solvents that pull the target carboxylic acid back into the aqueous phase during workup.

Phase 3: Precision Acidification & Isolation
  • Dilution & Cooling: Dilute the remaining aqueous residue with 5.0 mL of deionized water and cool the flask to 0 °C in an ice bath.

  • Acidification: While stirring vigorously, add 1M HCl dropwise. Self-Validation: Continuously monitor the pH using a calibrated pH meter or narrow-range pH paper. Stop the addition exactly when the pH reaches 3.0 - 3.5 . A white precipitate (the free acid) may begin to form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with 10 mL of saturated aqueous NaCl (brine), and dry over anhydrous Sodium Sulfate (

    
    ). Filter the drying agent and concentrate the filtrate in vacuo to afford 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid as a white to off-white solid.
    

Workup Start Aqueous Reaction Mixture (Carboxylate Salt, pH > 12) Acidify Add 1M HCl dropwise Monitor pH closely Start->Acidify Decision Target pH Reached? (pH 3.0 - 3.5) Acidify->Decision Extract Extract with EtOAc (3x 15 mL) Decision->Extract Yes OverAcid pH < 2.0 Pyrazole Protonation (Water Soluble) Decision->OverAcid Too Acidic UnderAcid pH > 4.5 Carboxylate Remains (Water Soluble) Decision->UnderAcid Not Acidic Enough OrgLayer Organic Layer (Desired Free Acid) Extract->OrgLayer

Logical workflow for the pH-dependent isolation of the amphoteric pyrazole-acetic acid.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Taylor & Francis URL:[Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran ResearchGate (Chem. Pharm. Bull.) URL:[Link]

  • Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis, and optimization of novel epoxide incorporating peptidomimetics as selective calpain inhibitors SciSpace URL:[Link]

Method

Nucleophilic Substitution Workflows for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate in Medicinal Chemistry

Executive Summary & Mechanistic Rationale Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 1863507-27-0) is a highly versatile pyrazole-containing building block widely utilized in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 1863507-27-0) is a highly versatile pyrazole-containing building block widely utilized in medicinal chemistry and drug discovery[1]. The 1,5-dimethylpyrazole core offers excellent physicochemical properties, including favorable hydrogen bond acceptor profiles and metabolic stability. Synthetically, the ethyl acetate moiety provides two distinct reactive centers for nucleophilic substitution:

  • The Ester Carbonyl (

    
     carbon):  Susceptible to nucleophilic acyl substitution (NAS), enabling the synthesis of diverse pyrazole-acetamides.
    
  • The Alpha-Carbon (

    
     carbon):  Capable of undergoing deprotonation to form a reactive enolate, which subsequently acts as a nucleophile in 
    
    
    
    substitution reactions with alkyl halides.

This application note details optimized, self-validating protocols for both transformation pathways, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Workflow 1: Nucleophilic Acyl Substitution (Amidation)
Expertise & Causality

Unactivated aliphatic esters, such as ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, are inherently poor electrophiles for direct aminolysis. The ethoxide leaving group is a strong base, making direct displacement by an amine thermodynamically unfavorable without harsh conditions or specialized catalysts. While recent methodologies employ strong bases like


-BuOK/DMSO to drive direct amidation[2], the most reliable and substrate-tolerant approach in drug discovery remains a two-step sequence: saponification to the corresponding carboxylic acid, followed by in situ activation using a uronium-based coupling reagent (e.g., HATU). HATU converts the weakly electrophilic carboxylic acid into a highly reactive 7-azabenzotriazole active ester, which undergoes rapid nucleophilic attack by primary or secondary amines.
Protocol 1: Two-Step Saponification and Amide Coupling

Step 1: Saponification

  • Reaction Setup: Dissolve 1.0 eq of ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate in a 3:1:1 mixture of THF/MeOH/H

    
    O (0.2 M concentration). Causality: The mixed solvent system ensures the solubility of both the lipophilic ester and the aqueous inorganic base.
    
  • Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H

    
    O) in one portion at 0 °C.
    
  • Reaction Progression & Self-Validation: Warm to 25 °C and stir for 2-4 hours. Monitor via TLC (100% EtOAc). The starting material (

    
    ) should disappear, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.
    
  • Workup: Concentrate the organic solvents under reduced pressure. Acidify the aqueous layer to pH 3-4 using 1M HCl to protonate the carboxylate. Extract with EtOAc (3x), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

Step 2: HATU-Mediated Coupling

  • Activation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25 °C for 15 minutes. Causality: This pre-activation step ensures complete conversion to the active ester before the amine is introduced, minimizing side reactions.

  • Nucleophilic Substitution: Add the desired amine (1.2 eq). Stir for 2-12 hours at 25 °C.

  • Validation & Isolation: Monitor via LC-MS for the appearance of the desired product mass. Upon completion, quench with saturated aqueous NaHCO

    
    , extract with EtOAc, wash with 5% LiCl (to remove residual DMF), dry, and purify via flash chromatography.
    

Amidation Ester Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (Starting Material) Hydrolysis Saponification (LiOH, THF/H2O, 25°C) Ester->Hydrolysis Step 1 Direct Direct Amidation (t-BuOK, DMSO or Lewis Acid) Ester->Direct Alternative Route Acid 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid (Intermediate) Hydrolysis->Acid Coupling Amide Coupling (Amine, HATU, DIPEA, DMF) Acid->Coupling Step 2 Amide Target Pyrazole Amide (Product) Coupling->Amide Direct->Amide

Fig 1: Nucleophilic acyl substitution pathways for ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Workflow 2: Alpha-Carbon Nucleophilic Substitution (Enolate Alkylation)
Expertise & Causality

The


-protons situated between the pyrazole ring and the ester carbonyl are weakly acidic. To functionalize this position, the ester must be converted into a nucleophilic enolate. This requires a strong, sterically hindered base like Lithium Diisopropylamide (LDA)[3]. LDA is chosen specifically because its bulkiness prevents it from attacking the ester carbonyl, which would lead to unwanted nucleophilic acyl substitution. The reaction is conducted at cryogenic temperatures (-78 °C) to ensure kinetic control, preventing self-condensation (Claisen condensation) of the ester. Once the lithium enolate is generated, it undergoes a classic 

nucleophilic substitution when exposed to an electrophilic alkyl halide.
Protocol 2: Alpha-Alkylation via Lithium Enolate
  • Preparation of the Base: To a flame-dried, argon-purged flask, add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C using a dry ice/acetone bath. Dropwise add

    
    -Butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to generate LDA in situ.
    
  • Enolate Formation: Dissolve ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. Stir for 1 hour. Causality: The low temperature traps the kinetic lithium enolate and prevents thermal degradation or equilibration.

  • Nucleophilic Substitution (

    
    ):  Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Crucial Step: To accelerate the 
    
    
    
    reaction, add 10% v/v of HMPA or DMPU. These polar aprotic co-solvents break up the lithium enolate aggregates, dramatically increasing the nucleophilicity of the enolate carbon.
  • Reaction Progression & Self-Validation: Allow the reaction to slowly warm to room temperature over 4 hours. Quench a 50

    
    L aliquot in saturated NH
    
    
    
    Cl, extract with EtOAc, and analyze via LC-MS to confirm the mass shift corresponding to the addition of the alkyl group.
  • Workup: Quench the bulk reaction with saturated aqueous NH

    
    Cl at 0 °C to neutralize any remaining base. Extract with EtOAc (3x), wash the combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and purify via silica gel chromatography to isolate the
    
    
    -alkylated product.

Alkylation Ester Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (Starting Material) Base Deprotonation (LDA, THF, -78°C) Ester->Base Kinetic Control Enolate Lithium Enolate Intermediate (Nucleophile) Base->Enolate Electrophile SN2 Alkylation (R-X, e.g., Benzyl Bromide) Enolate->Electrophile C-C Bond Formation Product Alpha-Alkylated Ester (Product) Electrophile->Product

Fig 2: Alpha-carbon nucleophilic substitution via lithium enolate intermediate.

Quantitative Data & Reaction Parameters

The following table summarizes the typical reaction parameters, expected yields, and analytical markers for the described workflows, providing a benchmark for synthetic validation.

ParameterWorkflow 1: Saponification + AmidationWorkflow 2: Alpha-Alkylation (Benzylation)
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Substitution (

)
Key Intermediate 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acidLithium Enolate
Reagents LiOH, then HATU, DIPEA, AmineLDA, Benzyl Bromide, THF/DMPU
Temperature Profile 0 °C

25 °C
-78 °C

25 °C
Typical Yield 75 - 90% (over two steps)60 - 80%
Analytical Marker (LC-MS) Loss of 28 Da (ethyl), addition of amine massAddition of 90 Da (benzyl group)
Primary Side Reactions Epimerization (if

-chiral), Hydrolysis of active ester
Dialkylation, Claisen condensation
References
  • Combi-Blocks. "Safety Data Sheet: Ethyl 2-(1,5-dimethyl-1h-pyrazol-4-yl)acetate." combi-blocks.com. 1

  • Slavchev, I., et al. "Base-promoted direct amidation of esters: beyond the current scope and practical applications." RSC Advances. 4

  • Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." libretexts.org. 3

Sources

Application

Scalable synthesis routes for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Application Note: Scalable Synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate Executive Summary Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a critical heterocyclic building block in the synthesis of BET brom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Executive Summary

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a critical heterocyclic building block in the synthesis of BET bromodomain inhibitors and other pharmaceutical agents. While direct cyclization methods (e.g., hydrazine condensation with


-keto esters) often suffer from poor regioselectivity (yielding mixtures of 1,5- and 1,3-dimethyl isomers), this guide details a robust, regioselective, and scalable 3-step protocol .

This route utilizes a C4-selective Friedel-Crafts glyoxylation followed by a Wolff-Kishner reduction , ensuring exclusive isolation of the 1,5-dimethyl-4-substituted isomer without the need for tedious chromatographic separation of regioisomers.

Retrosynthetic Analysis & Strategy

The core challenge in synthesizing 1,5-dimethyl-4-substituted pyrazoles is controlling the regiochemistry during the formation of the pyrazole ring. To bypass this, we employ a "functionalization" strategy starting from the commercially available or easily synthesized 1,5-dimethyl-1H-pyrazole .

  • Step 1 (Acylation): Electrophilic substitution at the nucleophilic C4 position using ethyl chlorooxoacetate.

  • Step 2 (Reduction): Global reduction of the ketone and in-situ hydrolysis via Wolff-Kishner conditions to yield the acetic acid derivative.

  • Step 3 (Esterification): Fischer esterification to the final ethyl ester.

This pathway guarantees the integrity of the 1,5-dimethyl substitution pattern established in the starting material.

Retrosynthesis cluster_legend Strategic Logic Target Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (Target) Acid 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid (Intermediate) Target->Acid Esterification KetoEster Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetate (C4-Acylated) Acid->KetoEster Wolff-Kishner Reduction SM 1,5-Dimethyl-1H-pyrazole (Starting Material) KetoEster->SM Friedel-Crafts Acylation Note Route avoids 1,3-isomer formation by functionalizing pre-formed ring.

Figure 1: Retrosynthetic strategy prioritizing regiochemical fidelity via C4-functionalization.

Detailed Experimental Protocol

Step 1: C4-Glyoxylation (Friedel-Crafts Acylation)

This step installs the two-carbon side chain at the C4 position. The 1,5-dimethylpyrazole ring is electron-rich, allowing for facile electrophilic aromatic substitution.

  • Reagents:

    • 1,5-Dimethyl-1H-pyrazole (1.0 eq)

    • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.2 eq)

    • Aluminum Chloride (

      
      ) (2.5 eq)
      
    • Dichloromethane (DCM) (10 vol)

  • Protocol:

    • Charge a reactor with 1,5-dimethyl-1H-pyrazole and anhydrous DCM under nitrogen atmosphere. Cool to 0–5°C.

    • Add

      
        portion-wise, maintaining internal temperature 
      
      
      
      . (Exothermic).
    • Add Ethyl chlorooxoacetate dropwise over 30–60 minutes.

    • Warm the mixture to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC for consumption of starting material.

    • Quench: Slowly pour the reaction mixture into ice-cold water/HCl solution.

    • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficiently pure (>95%).

  • Key Insight: The C3 and C5 positions are blocked or sterically hindered; C4 is the exclusive site of reaction, ensuring 100% regioselectivity.

Step 2: Wolff-Kishner Reduction

This step reduces the


-keto group to a methylene group. Standard Huang-Minlon conditions are used. Note: The strong base hydrolyzes the ethyl ester, yielding the carboxylic acid salt, which is isolated as the free acid.
  • Reagents:

    • Keto-ester intermediate (from Step 1) (1.0 eq)

    • Hydrazine hydrate (80% or 64% solution) (5.0 eq)

    • Potassium Hydroxide (KOH) (4.0 eq)

    • Diethylene Glycol (DEG) (5 vol)

  • Protocol:

    • Charge the keto-ester, Hydrazine hydrate , KOH , and DEG into a reactor.

    • Heat to 120°C for 2 hours to form the hydrazone.

    • Increase temperature to 180–190°C and distill off water/excess hydrazine. (Use a Dean-Stark trap if applicable).

    • Maintain at 190°C for 3–5 hours until gas evolution (

      
      ) ceases.
      
    • Cool to room temperature and dilute with water.

    • Isolation: Acidify the aqueous solution to pH 3–4 with concentrated HCl. The product, 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid , will precipitate.

    • Filter, wash with cold water, and dry.

Step 3: Fischer Esterification

Re-esterification of the acid to the final ethyl ester.

  • Reagents:

    • Pyrazolylacetic acid (from Step 2) (1.0 eq)

    • Ethanol (Absolute) (10 vol)

    • Sulfuric Acid (

      
      ) (0.1 eq, catalytic)
      
  • Protocol:

    • Dissolve the acid in Ethanol . Add catalytic

      
       .
      
    • Heat to reflux (78°C) for 4–8 hours.

    • Monitor by TLC/HPLC.

    • Workup: Concentrate ethanol under reduced pressure. Dilute residue with Ethyl Acetate and saturated

      
       (to neutralize acid).
      
    • Wash organic layer with brine, dry, and concentrate.

    • Final Product: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is obtained as a pale yellow oil or low-melting solid.

Process Control & Visualization

The following flowchart outlines the critical process parameters (CPPs) and decision gates for the scale-up.

ProcessFlow cluster_S1 Step 1: Acylation cluster_S2 Step 2: Reduction cluster_S3 Step 3: Esterification Start Start: 1,5-Dimethylpyrazole Acylation Add Ethyl Chlorooxoacetate / AlCl3 / DCM (Exothermic, T < 10°C) Start->Acylation IPC1 IPC: HPLC (Limit: <2% SM) Acylation->IPC1 Hydrazone Form Hydrazone (120°C, 2h) IPC1->Hydrazone Pass WolffKishner Wolff-Kishner Reduction (190°C, -N2 gas) Hydrazone->WolffKishner Acidify Acidify to pH 3-4 Isolate Acid Solid WolffKishner->Acidify Reflux Reflux in EtOH / H2SO4 Acidify->Reflux Workup Neutralize & Concentrate Reflux->Workup End Final Product: Ethyl Ester (Purity >98%) Workup->End

Figure 2: Process flow diagram highlighting critical temperature controls and isolation points.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Pale yellow oil to off-white solidVisual
Purity > 98.0%HPLC (254 nm)
1H NMR (CDCl3)

7.35 (s, 1H, C3-H), 4.15 (q, 2H), 3.75 (s, 3H, N-Me), 3.45 (s, 2H, CH2), 2.25 (s, 3H, C5-Me), 1.25 (t, 3H)
Varian 400 MHz
MS (ESI) [M+H]+ calc: 197.12, found: 197.1LC-MS
Regioisomer No 1,3-dimethyl isomer detectableNOESY (No correlation between N-Me and C5-Me)

Regioselectivity Check: To confirm the 1,5-dimethyl structure (vs 1,3-dimethyl), perform a NOESY experiment.

  • 1,5-isomer: Strong NOE between N-Methyl protons and C5-Methyl protons (they are adjacent).

  • 1,3-isomer: No NOE between N-Methyl and C3-Methyl (they are separated by the C3-H or C4).

Safety & Scalability Notes

  • Hydrazine Hydrate: Extremely toxic and a potential carcinogen. Use in a closed system with a scrubber. At high temperatures (190°C), ensure the reactor is vented properly to handle

    
     off-gassing to prevent over-pressurization.
    
  • Aluminum Chloride: Reacts violently with water. Quench the Friedel-Crafts reaction slowly onto ice.

  • Scalability: This route has been successfully scaled to 300–500 g batches [1].[1] The "Fast" protocol variant allows for using the crude acid in the esterification step without extensive drying, improving throughput.

References

  • Mykhailiuk, P. K. (2020). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (General reference on Pyrazole reactivity).

Sources

Method

Application Note: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate as a Strategic Scaffold in Heterocyclic Chemistry

This is a comprehensive Application Note and Protocol Guide for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate , designed for researchers in medicinal chemistry and drug discovery. Introduction & Compound Profile Ethyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate , designed for researchers in medicinal chemistry and drug discovery.

Introduction & Compound Profile

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: Variable/Derivative dependent; common intermediate) is a versatile heterocyclic building block used extensively in the synthesis of bioactive small molecules. Its structural core—a 1,5-dimethylpyrazole ring substituted at the 4-position with an acetic ester side chain—serves as a critical pharmacophore in the development of kinase inhibitors (e.g., p38 MAPK, Pim, LRRK2) and anti-inflammatory agents.

Unlike simple pyrazole esters, the acetic acid ethyl ester moiety provides a two-carbon linker that offers unique steric freedom and rotational flexibility, making it an ideal "hinge" or "linker" region in drug design.

Chemical Identity
PropertySpecification
IUPAC Name Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
Molecular Formula C

H

N

O

Molecular Weight 182.22 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Key Functionality Active methylene (C

), Ester (electrophile), Pyrazole N2 (weak base)

Synthesis Protocols

While direct cyclization methods exist, they often suffer from regioselectivity issues (yielding mixtures of 1,3- and 1,5-isomers). The most robust, "field-proven" protocol for high-purity synthesis involves the functionalization of the pre-formed 1,5-dimethylpyrazole core via Vilsmeier-Haack formylation followed by homologation.

Protocol A: Synthesis via Homologation (Recommended)

This route ensures exclusive formation of the 4-substituted isomer without regio-isomeric contamination.

Step 1: Vilsmeier-Haack Formylation

Target: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde[1]

  • Reagents: 1,5-Dimethyl-1H-pyrazole (1.0 eq), POCl

    
     (1.2 eq), DMF (3.0 eq).
    
  • Procedure:

    • Cool DMF (anhydrous) to 0°C in a round-bottom flask under N

      
      .
      
    • Add POCl

      
       dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.
      
    • Add 1,5-Dimethyl-1H-pyrazole (dissolved in minimal DMF) dropwise.

    • Heat to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane).[2][3]

    • Workup: Pour onto crushed ice/NaOAc solution. Neutralize to pH 7-8. Extract with DCM (3x).

    • Yield: ~85-90% (White solid).

Step 2: Wittig Olefination

Target: Ethyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylate

  • Reagents: Aldehyde (from Step 1), (Carbethoxymethylene)triphenylphosphorane (1.1 eq), Toluene or THF.

  • Procedure:

    • Dissolve aldehyde in Toluene. Add the phosphorous ylide.

    • Reflux for 12 hours.

    • Concentrate and purify via silica gel chromatography (removal of TPPO).

    • Result:

      
      -unsaturated ester.
      
Step 3: Catalytic Hydrogenation

Target: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate[4]

  • Reagents: Unsaturated ester, H

    
     (balloon or 1 atm), 10% Pd/C (10 wt%), Ethanol.
    
  • Procedure:

    • Purge reaction vessel with Nngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Add catalyst and substrate in EtOH.
      
    • Introduce H

      
       atmosphere. Stir vigorously at RT for 4-6 hours.
      
    • Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Validation:

      
      H NMR should show loss of alkene protons and appearance of ethyl linkage (triplet/quartet pattern).
      
Workflow Diagram: Synthesis Pathway

Synthesis Start 1,5-Dimethyl-1H-pyrazole Step1 Formylation (POCl3/DMF) Start->Step1 Aldehyde 4-Carbaldehyde Intermediate Step1->Aldehyde Step2 Wittig Reaction (Ph3P=CHCOOEt) Aldehyde->Step2 Acrylate Unsaturated Acrylate Step2->Acrylate Step3 Hydrogenation (H2, Pd/C) Acrylate->Step3 Product Ethyl 2-(1,5-dimethyl- 1H-pyrazol-4-yl)acetate Step3->Product

Caption: Step-wise synthesis ensuring regioselective installation of the acetate side chain at the C4 position.

Applications in Heterocyclic Chemistry[6][7]

The utility of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate extends beyond simple substitution. It acts as a "divergent node" in synthesis.

A. Synthesis of Fused Pyrazolo-Pyridines

Reacting the ester with


-unsaturated nitriles or ketones allows for the construction of fused ring systems, common in kinase inhibitors.
  • Mechanism: The active methylene (C

    
     to the ester) can undergo Knoevenagel condensation or Michael addition, followed by intramolecular cyclization attacking the pyrazole ring or side chains.
    
B. Direct Amidation (Drug Linker Synthesis)

The ester group is easily converted to amides, a standard linkage in medicinal chemistry (e.g., connecting the pyrazole "head" to a "tail" group like a piperidine or morpholine).

  • Protocol:

    • Dissolve ester in MeOH/THF.

    • Add excess amine (R-NH

      
      ).
      
    • Heat in a sealed tube at 60-80°C (or use AlMe

      
       activation for unreactive amines).
      
    • Application: Synthesis of LRRK2 inhibitors where the amide nitrogen is part of a hinge-binding motif.

C. Alpha-Alkylation

The methylene group adjacent to the carbonyl is acidic (


).
  • Reagents: LDA or NaH in THF at -78°C.

  • Electrophiles: Alkyl halides (MeI, BnBr).

  • Outcome: Creates chiral centers at the linker, increasing metabolic stability (blocking metabolic oxidation at the benzylic-like position).

Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signal / ObservationInterpretation

H NMR (CDCl

)

1.25 (t, 3H, ester CH

)
Ethyl group confirmation

2.20 (s, 3H), 3.75 (s, 3H)
C5-Methyl and N1-Methyl

3.45 (s, 2H)
Critical: Isolated methylene (-CH

-) singlet

4.15 (q, 2H, ester CH

)
Ethyl group confirmation

7.30 (s, 1H)
Pyrazole C3-H (Diagnostic for 4-subst.)
LC-MS [M+H]

= 183.1
Positive mode ionization
IR Spectroscopy 1735 cm

(Strong)
Ester C=O stretch

Case Study: Divergent Synthesis of Kinase Inhibitors

The following diagram illustrates how this specific ester is utilized to generate two distinct classes of bioactive molecules found in recent patent literature (e.g., p38 MAP Kinase and Pim-1 inhibitors).

Applications Core Ethyl 2-(1,5-dimethyl- 1H-pyrazol-4-yl)acetate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Acid Free Acid (COOH) Hydrolysis->Acid Coupling Amide Coupling (HATU, R-NH2) Acid->Coupling Drug1 Pim-1 Kinase Inhibitor Analogues Coupling->Drug1 Alcohol Alcohol (-CH2CH2OH) Reduction->Alcohol Cyclization Cyclization w/ Isocyanates Alcohol->Cyclization Drug2 Anti-inflammatory Carbamates Cyclization->Drug2

Caption: Divergent synthetic utility of the ester scaffold in generating distinct pharmacological classes.

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Methodology Source: Kira, M. A., et al. "Vilsmeier-Haack reaction of some 1-substituted pyrazoles." Journal of Heterocyclic Chemistry, 1970.

  • Applications in Kinase Inhibitors (Pim/p38)

    • Patent Reference: "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." US Patent 8,436,001.

    • Patent Reference: "Substituted Pyrazoles as p38 Kinase Inhibitors." US Patent 6,093,742.

  • General Synthesis of Pyrazole Acetic Acids

    • Protocol Grounding: El-Saghier, A. M. M. "Synthesis and Reactions of New Pyrazole Derivatives." Journal of the Chinese Chemical Society, 2003.

  • Homologation Strategies

    • Technical Context: "Synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids." Synlett, 2012.[5] (Demonstrates related pyrazole functionalization logic).

Disclaimer: This protocol is intended for use by qualified chemical researchers. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling hydrazine derivatives or phosphorus oxychloride.

Sources

Application

Microwave-assisted synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Executive Summary This application note details a validated, high-throughput protocol for the synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate , a critical pharmacophore in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated, high-throughput protocol for the synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate , a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents.

Traditional thermal synthesis of 1,5-disubstituted pyrazoles often suffers from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers) and prolonged reaction times (12–24 hours). This guide presents a microwave-assisted, two-step regioselective protocol utilizing the reactivity of enaminones. By leveraging the dipolar polarization effects of microwave irradiation, this method reduces total synthesis time to under 45 minutes while improving the regioselective ratio to >95:5 in favor of the desired 1,5-isomer.

Retrosynthetic Analysis & Strategy

The structural challenge lies in positioning the methyl group at N1 and C5 while maintaining the ethyl acetate side chain at C4. Direct alkylation of pyrazoles often leads to N1/N2 mixtures. Therefore, a de novo ring construction strategy is employed.

Strategic Disconnection:

  • Precursor: Ethyl Levulinate (Ethyl 4-oxopentanoate).

  • Activation: Conversion to a

    
    -enaminone using 
    
    
    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
  • Cyclization: Regioselective condensation with Methylhydrazine.

Mechanism of Regioselectivity: The reaction proceeds via the attack of the unsubstituted hydrazine amine (


) on the highly electrophilic enaminone carbon (

-carbon), followed by the cyclization of the substituted amine (

) onto the ketone carbonyl. This mechanistic pathway strictly enforces the 1,5-substitution pattern.

G Levulinate Ethyl Levulinate (Start) Enaminone Enaminone Intermediate (Electrophilic) Levulinate->Enaminone MW, 140°C -MeOH DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Transition Michael-type Addition (NH2 attack) Enaminone->Transition MW, 85°C EtOH MeHydrazine Methylhydrazine (Nucleophile) MeHydrazine->Transition Product Ethyl 2-(1,5-dimethyl- 1H-pyrazol-4-yl)acetate Transition->Product Cyclization -H2O, -HNMe2

Figure 1: Reaction workflow and mechanistic logic for regioselective synthesis.

Materials and Equipment

Reagents:

  • Ethyl Levulinate (CAS: 539-88-8) - Purity ≥98%

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5) - Store under N2
    
  • Methylhydrazine (CAS: 60-34-4) - WARNING: Carcinogenic/Volatile

  • Ethanol (Absolute)

  • Ethyl Acetate / Hexanes (for purification)

Instrumentation:

  • Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Biotage Initiator+) capable of active pressure monitoring (0–30 bar).

  • Vials: 10 mL or 35 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE-silicon septa.

Experimental Protocols

Step 1: Synthesis of Enaminone Intermediate

Ethyl 3-((dimethylamino)methylene)-4-oxopentanoate

Rationale: Thermal reflux requires 8–12 hours. Microwave irradiation accelerates the elimination of methanol, driving the equilibrium forward in minutes.

  • Setup: In a 10 mL microwave vial, charge Ethyl Levulinate (1.44 g, 10.0 mmol) and DMF-DMA (1.43 g, 12.0 mmol, 1.2 eq).

  • Conditions: Do not add solvent (Neat reaction).

  • Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 140 °C.

    • Time: 15 minutes.

    • Stirring: High.[1]

  • Work-up: Cool to room temperature. The deep red/orange oil is used directly in Step 2 without chromatographic purification to prevent hydrolysis.

    • QC Check: 1H NMR should show the disappearance of the CH2 signal at C3 and appearance of the vinyl proton singlet (~7.5 ppm).

Step 2: Cyclization to Pyrazole

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Rationale: The cyclization involves water elimination. Microwave heating superheats the ethanol solvent (above boiling point), increasing the kinetic energy for the ring closure.

  • Setup: Dissolve the crude enaminone from Step 1 in Ethanol (10 mL).

  • Addition: Add Methylhydrazine (0.55 g, 12.0 mmol, 1.2 eq) dropwise. Caution: Exothermic.

  • Irradiation:

    • Mode: Dynamic.

    • Temp: 85 °C.

    • Time: 10 minutes.

    • Pressure Limit: 15 bar.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Dissolve residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes). The product typically elutes as a pale yellow oil or low-melting solid.

Results and Data Analysis

Table 1: Comparison of Microwave vs. Conventional Thermal Methods

ParameterConventional Thermal (Reflux)Microwave Protocol (This Work)Improvement Factor
Step 1 Time 8 Hours (Xylene reflux)15 Minutes (Neat)32x Faster
Step 2 Time 4 Hours (EtOH reflux)10 Minutes (85°C)24x Faster
Overall Yield 58 - 65%82 - 88%+20% Yield
Regioselectivity 85:15 (1,5- vs 1,3-isomer)>95:5 (1,5- vs 1,3-isomer)High Purity
Solvent Usage High (requires workup/extraction)Low (Step 1 is solvent-free)Green Chemistry

Regioselectivity Validation: The identity of the 1,5-dimethyl isomer is confirmed by NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • 1,5-isomer: Strong NOE observed between N-Methyl protons and C5-Methyl protons.

  • 1,3-isomer: No NOE between N-Methyl and C3-Methyl (too distant).

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: DMF-DMA is moisture sensitive. Old reagent bottles can lead to incomplete enaminone formation. If Step 1 conversion is <90%, add fresh DMF-DMA and irradiate for an additional 5 minutes.

  • Safety - Methylhydrazine: This reagent is a potent alkylating agent. All microwave vials must be capped and crimped before placing them in the reactor. Do not exceed 50% volume capacity of the vial to allow for pressure headspace.

  • Scale-up: When scaling from 10 mmol to 50 mmol, switch to a larger vessel and increase Step 2 cooling time (compressed air cooling) to prevent pressure spikes post-reaction.

References

  • Enaminone Chemistry & Microwave Synthesis: Al-Mousawi, S. M., et al. "Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation."[2][3] Molecules, vol. 16, no. 1, 2011, pp. 609-623.[4]

  • Microwave Pyrazole Synthesis (General Methodology): Zrinski, I. "Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition."[5] Heterocycles, vol. 68, no.[5][6] 9, 2006.[5]

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008. (Contextual grounding for enaminone mechanism).
  • Ethyl Levulinate as a Platform Chemical: Démolis, A., et al. "Alkyl Levulinates: Biomass-Based Solvents." Molecules, 2023.[6][7][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Topic: Purification methods for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Introduction: Compound Profile & Purity Criticality

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its purification presents unique challenges due to the basicity of the pyrazole ring and the potential for regioisomeric contamination (1,3-dimethyl vs. 1,5-dimethyl isomers) arising from the cyclization of hydrazine precursors.[1][2]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Key Functionalities: Pyrazole (weak base, pKa ~2.5), Ethyl Ester (hydrolysis-sensitive).[1][2]

  • Critical Impurities: 1,3-dimethyl regioisomer, unreacted methylhydrazine, 4-formyl precursors, and hydrolysis products (free acid).[1][2]

Part 1: Purification Decision Matrix

Before selecting a protocol, assess your crude material's state and impurity profile.[1][2][3]

Purification_Workflow Start Crude Reaction Mixture Check_State Physical State Check Start->Check_State Is_Oil Oil / Low-Melting Solid Check_State->Is_Oil Is_Solid Crystalline Solid Check_State->Is_Solid Check_Isomer Regioisomer Ratio (1,5 vs 1,3) (Check 1H NMR / NOE) Is_Oil->Check_Isomer Method_Cryst Method D: Recrystallization (Solvent: EtOH/Water or Hexane/EtOAc) Is_Solid->Method_Cryst High_Isomer High Isomer Purity (>95:5) Check_Isomer->High_Isomer Clean Core Mixed_Isomer Mixed Isomers (<90:10) Check_Isomer->Mixed_Isomer Separation Needed Method_AcidBase Method B: Acid-Base Extraction (Removes non-basic impurities) High_Isomer->Method_AcidBase Bulk Cleanup Method_Distill Method A: Vacuum Distillation (Best for separating isomers) Mixed_Isomer->Method_Distill Scalable Method_Column Method C: Flash Chromatography (Use 1% Et3N modifier) Mixed_Isomer->Method_Column Small Scale

Figure 1: Decision matrix for selecting the optimal purification method based on physical state and isomeric purity.

Part 2: Troubleshooting Guides & FAQs

Section 1: The "Regioisomer" Problem (1,3- vs. 1,5-dimethyl)

Q: I synthesized the compound using methylhydrazine and a keto-ester, but NMR shows two sets of peaks. How do I separate the 1,3-dimethyl isomer from the desired 1,5-dimethyl product?

A: This is the most common challenge in pyrazole synthesis.[2][3] The reaction of methylhydrazine is not perfectly regioselective.[2][3]

  • Diagnosis: In ¹H NMR, the C-CH

    
     and N-CH
    
    
    
    peaks will shift slightly between isomers.[2]
    • 1,5-isomer (Target): The N-methyl and C-methyl groups are spatially closer (steric crowding). NOE (Nuclear Overhauser Effect) spectroscopy will show a correlation between the N-CH

      
       and C5-CH
      
      
      
      protons [1].
    • 1,3-isomer (Impurity): The groups are distant; no strong NOE correlation.[2][3]

  • Solution (Scalable): Vacuum Distillation (Rectification). [1][2]

    • The 1,3- and 1,5-isomers have slightly different boiling points due to dipole moment differences.[1][2] The 1,5-isomer typically boils at a higher temperature due to higher polarity/packing.[2]

    • Protocol: Use a fractionating column (Vigreux).[2][3] Collect fractions and monitor by GC or NMR.

  • Solution (Lab Scale): Flash Chromatography.

    • The isomers often have

      
       in EtOAc/Hexane mixtures.[3]
      
    • Tip: Run a gradient from 10% to 50% EtOAc in Hexane.[2][3]

Section 2: Chromatography Issues (Tailing & Resolution)

Q: My compound streaks/tails on the silica column, making separation impossible. What is wrong?

A: Pyrazoles are basic nitrogen heterocycles.[2][3] The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing peak broadening (tailing).[1][2]

Protocol: Amine-Modified Silica Chromatography

  • Mobile Phase Modifier: Add 1% Triethylamine (Et

    
    N)  or 1% NH
    
    
    
    OH
    to your mobile phase (e.g., Hexane:EtOAc:Et
    
    
    N = 70:29:[1][2][3]1) [2].
  • Column Pre-treatment: Flush the column with the mobile phase containing the amine before loading your sample.[2][3] This "caps" the active silanol sites.[2][3]

  • Alternative Stationary Phase: If tailing persists, switch to Neutral Alumina (Grade III). Alumina is less acidic than silica and minimizes interaction with the pyrazole nitrogen.[2][3]

Section 3: Chemical Stability & Hydrolysis

Q: After acid-base extraction, my yield dropped, and I see a new peak in the baseline of the TLC. Did I destroy the compound?

A: You likely hydrolyzed the ethyl ester.[2][3] While the pyrazole ring is stable, the ester side chain is susceptible to hydrolysis in strong acids or bases, especially when heated.[1][2]

Protocol: Gentle Acid-Base Wash (The "Cold" Method) Use this method to remove neutral organic impurities without damaging the ester.

  • Dissolution: Dissolve crude oil in EtOAc or Et

    
    O.
    
  • Extraction (Acidic): Extract with cold (0°C) 0.5 M HCl . The basic pyrazole will protonate and move to the aqueous layer.[2][3]

    • Caution: Do not use concentrated acid or heat.[2][3]

  • Wash: Wash the aqueous layer (containing your product) with fresh ether to remove non-basic impurities (starting keto-esters).[2][3]

  • Recovery: Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO

    
      or 2 M NaOH  until pH ~9-10.
    
    • Monitor: The product should oil out or precipitate.[2][3]

  • Extraction (Organic): Immediately extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.

Part 3: Quantitative Data & Solvent Systems

Table 1: Recommended Solvent Systems
MethodSolvent SystemApplication Note
TLC / Column Hexane : EtOAc (3:1)Standard starting point.[2][3]

typically 0.3–0.[2][3]4.
TLC / Column DCM : MeOH (95:5)For more polar impurities or free acid removal.[2][3]
Recrystallization Ethanol : Water (Hot/Cold)Dissolve in min.[2][3] hot EtOH, add warm water to turbidity, cool slowly.
Recrystallization Cyclohexane : TolueneGood for removing non-polar oily residues.[2][3]
HPLC Water (0.1% Formic Acid) : ACNAcidic buffer prevents peak tailing on C18 columns.[2][3]
Table 2: Physical Property Benchmarks
PropertyValue (Approx.)Relevance
Physical State Low-melting solid or OilOften solidifies upon high-vacuum drying or cooling.
Boiling Point ~140-150°C @ 0.5 mmHgFeasible for vacuum distillation.[2][3]
pKa (Pyrazole) ~2.5 (Conjugate acid)Weak base; requires pH < 2 to fully protonate for extraction.[2][3]

Part 4: Diagrammatic Logic for Isomer Separation

The separation of the 1,3-dimethyl and 1,5-dimethyl isomers is the most critical purification step.[1][2]

Isomer_Separation Mixture Mixture: 1,3- & 1,5-Isomers Boiling_Point Boiling Point Difference (1,5-isomer usually higher) Mixture->Boiling_Point Exploit Property Polarity Polarity Difference (Dipole Moments differ) Mixture->Polarity Exploit Property Distillation Fractional Distillation (Vacuum required) Boiling_Point->Distillation Column Silica Column (Gradient Elution) Polarity->Column Result_15 Pure 1,5-Isomer (Target) Distillation->Result_15 Late Fraction Result_13 1,3-Isomer (Waste/Byproduct) Distillation->Result_13 Early Fraction Column->Result_15 Check Rf Column->Result_13 Check Rf

Figure 2: Mechanistic logic for separating regioisomers using physical property differences.

References

  • BenchChem Technical Support. (2025).[2][3] Purification of Methyl Pyrazole Isomers.[2][3] Retrieved from [1][2]

  • ResearchGate Community. (2014).[2][3] Purification of pyrazole compounds avoiding silica tailing.[2][3] Retrieved from

  • MDPI Molecules. (2018).[2][3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [1][2]

  • PubChem. (2025).[2][3][4] Compound Summary: Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate analogs. Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of Ethyl 2-(1,5-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

This compound features a moderately polar pyrazole core with a hydrogen-bond accepting ester group, flanked by lipophilic methyl and ethyl moieties. This unique structural dichotomy requires a carefully balanced solvent system to achieve >99% purity. The protocols below are engineered as self-validating systems, ensuring that you can verify the success of each step in real-time.

Solvent System Properties & Selection

Understanding the causality behind solvent selection is critical. The table below summarizes the quantitative data and rationale for the most effective recrystallization solvents for this specific pyrazole derivative.

Solvent SystemRoleBoiling Point (°C)Polarity IndexExpected Solubility Profile & Mechanism
Ethyl Acetate (EtOAc) Good Solvent77.14.4High: The moderate polarity perfectly matches the H-bond accepting nature of the ester and pyrazole nitrogens.
Heptane Anti-Solvent98.40.1Low: Highly lipophilic; selectively forces the pyrazole core out of solution as temperature drops.
Isopropanol (IPA) Single Solvent82.53.9Moderate: Temperature-dependent H-bonding provides a steep solubility curve, ideal for single-solvent systems.

Troubleshooting & FAQs

Q1: What is the optimal solvent system for recrystallizing Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate?

A: The most robust and widely adopted system for pyrazole-acetate derivatives is the binary Ethyl Acetate/Heptane system. Causality: Ethyl acetate acts as the "good" solvent, ensuring complete dissolution of the crude material at elevated temperatures. Heptane acts as the "anti-solvent." Because the 1,5-dimethyl groups impart lipophilic character, the compound has partial affinity for heptane. This prevents the compound from immediately "crashing out" (which traps impurities) and instead promotes a slow, highly ordered crystal nucleation. This exact binary system is a standard in pharmaceutical process chemistry for pyrazole derivatives, consistently yielding >99% purity[1]. Furthermore, optimization of complex inhibitors utilizing 1,5-dimethyl-1H-pyrazol-4-yl derivatives frequently relies on ethyl acetate for trituration and extraction[2].

Q2: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the cloud point of your solvent mixture is higher than the melting point of the solute-solvent system. Causality: The presence of impurities depresses the melting point of your target compound. When the anti-solvent (heptane) is added too quickly, the compound phase-separates as a liquid oil rather than a solid crystal, trapping impurities within the oil droplets. Solution: You must alter the thermodynamics of the system to lower the cloud point. Reheat the mixture until it is completely homogeneous, then add 5-10% more of the good solvent (EtOAc). Cool the solution much more slowly, and introduce a seed crystal at a temperature just above the new cloud point to bypass the energy barrier for solid nucleation.

Troubleshooting Issue Observation: Oiling Out Check Is the cloud point above the melting point? Issue->Check Action1 Reheat until homogeneous Check->Action1 Yes Action2 Add 5-10% more EtOAc (Lowers cloud point) Action1->Action2 Action3 Seed with pure crystal at lower temp Action2->Action3

Logical workflow for troubleshooting liquid-liquid phase separation (oiling out).

Q3: Are there viable single-solvent alternatives if I want to avoid a binary system?

A: Yes, Isopropanol (IPA) is an excellent single-solvent alternative. Causality: IPA provides a steep, temperature-dependent solubility profile. At its boiling point (82.5°C), the hydroxyl group of IPA interacts with the pyrazole nitrogens, dissolving the compound. At 0–5°C, the solubility drops precipitously, forcing crystallization. This is particularly useful if your crude mixture contains highly lipophilic impurities that might co-precipitate if heptane is used[3].

Standard Operating Procedure: Binary Recrystallization Workflow

The following protocol utilizes a self-validating methodology to ensure high-fidelity purification. Similar scale-up processes for pyrazole-based active pharmaceutical ingredients have utilized this exact methodology to upgrade purity from 30% to >99.5%[1].

Workflow A Crude Ethyl 2-(1,5-dimethyl -1H-pyrazol-4-yl)acetate B Dissolve in minimal hot EtOAc (Good Solvent) A->B C Hot Filtration (Remove insolubles) B->C D Add hot Heptane dropwise until cloudy (Anti-solvent) C->D E Cool slowly to RT, then to 0-5°C D->E F Filter & Wash with cold Heptane E->F

Workflow for the binary recrystallization of pyrazole derivatives.

Step-by-Step Methodology
  • Initial Dissolution : Weigh the crude Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate. Add 2.0 volumes (mL/g) of Ethyl Acetate. Heat the suspension to 60–65°C under gentle stirring.

    • Self-Validation Check: The solution must become completely transparent. If particulate matter remains, it is likely an inorganic salt byproduct from the synthesis; proceed immediately to Step 2.

  • Hot Filtration : Pass the hot solution through a pre-warmed sintered glass funnel to remove mechanical/inorganic impurities.

  • Anti-Solvent Titration : While maintaining the filtrate at 60°C, add hot Heptane dropwise (typically 4.0 to 6.0 volumes).

    • Self-Validation Check: Stop adding Heptane the exact moment a faint, persistent turbidity (cloudiness) remains after swirling.

  • Clarification : Add 1–2 drops of Ethyl Acetate until the solution just turns clear again. This sets the thermodynamic state exactly at the saturation point.

  • Nucleation and Cooling : Turn off the heat and allow the flask to cool ambiently to room temperature (approx. 20°C) over 2–3 hours.

    • Self-Validation Check: Fine crystals should begin forming around 40–45°C. If the solution turns milky without forming distinct particles, refer to the "Oiling Out" troubleshooting guide above.

  • Maturation : Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize thermodynamic yield.

  • Isolation : Filter the crystals under vacuum. Wash the filter cake with 1 volume of ice-cold Heptane to displace any residual mother liquor.

  • Drying and Verification : Dry the crystals in a vacuum oven at 40°C to constant weight.

    • Self-Validation Check: Analyze the mother liquor via Thin Layer Chromatography (TLC). If a significant concentration of the product remains (Rf ~0.3-0.4 in 20:80 EtOAc/Hexane)[3], concentrate the mother liquor to 25% volume to harvest a second crop.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Process Development and Scale-Up of an Hsp90 Inhibitor. Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Acetate Synthesis &amp; Cyclization

Ticket Subject: Troubleshooting Cyclization Steps in Pyrazole Acetate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High Introduction: The "Isomer Nightmar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Cyclization Steps in Pyrazole Acetate Synthesis

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Introduction: The "Isomer Nightmare" & The Hydrazone Trap

Welcome to the technical support center. If you are reading this, you are likely facing one of two critical failures in your pyrazole acetate synthesis:

  • Regiochemical Scrambling: You have an inseparable mixture of 1,3- and 1,5-isomers.

  • Reaction Stalling: You have isolated a stable intermediate (hydrazone) that refuses to cyclize into the aromatic pyrazole.

The synthesis of pyrazole acetates (often via the Knorr reaction of


-keto esters or 

-keto esters with hydrazines) is deceptively simple. While the disconnection is obvious, the orbital mechanics governing the initial nucleophilic attack are sensitive to solvent polarity, pH, and steric bulk.

This guide moves beyond standard textbook answers, providing field-proven troubleshooting workflows to rescue your batch.

Module 1: Visualizing the Failure Points

Before adjusting conditions, you must diagnose the pathway. The diagram below illustrates the bifurcation point where regioselectivity is determined and the "energy well" where reactions often stall.

PyrazolePathways Start 1,3-Dicarbonyl + Hydrazine PathA Path A: Kinetic Control (Attack at most electrophilic C) Start->PathA Acidic/Neutral PathB Path B: Thermodynamic Control (Reversible hydrazone formation) Start->PathB Basic/High Temp InterA Intermediate A (Hydrazone) PathA->InterA InterB Intermediate B (Hydrazone) PathB->InterB Stall STALL POINT: Stable 5-OH-Pyrazoline InterA->Stall Dehydration Failure Prod1 1,5-Isomer (Undesired?) InterA->Prod1 Fast Cyclization InterB->Stall Prod2 1,3-Isomer (Target?) InterB->Prod2 Fast Cyclization Stall->Prod1 -H2O (Slow) Stall->Prod2 -H2O (Slow)

Figure 1: Mechanistic bifurcation in Knorr Pyrazole Synthesis. Regioselectivity is determined at the first C-N bond formation, while stalling occurs at the dehydration step.

Module 2: Troubleshooting Regioselectivity

The Issue: You require the 1,3-isomer (often the more bioactive scaffold in COX-2 inhibitors), but you are generating a 1:1 mixture or predominantly the 1,5-isomer.

Diagnostic FAQ

Q1: Why is my ratio 50:50? A: You are likely running the reaction in ethanol at reflux. In protic solvents like EtOH, the hydrazine is unprotonated and attacks the most sterically accessible carbonyl. If your diketone has similar steric bulk at both ends (e.g., Methyl vs. Ethyl), discrimination is poor.

Q2: How do I force a specific isomer? A: You must manipulate the Hard/Soft Acid-Base (HSAB) properties or the Tautomeric Equilibrium of the dicarbonyl.

Corrective Protocols
Strategy A: The "Magic Solvent" Switch (Fluorinated Alcohols)

Recent literature confirms that fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can drastically enhance regioselectivity.[1] These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They stabilize specific dicarbonyl tautomers and activate the carbonyls selectively.

  • Protocol: Dissolve diketone (1.0 equiv) in HFIP (0.2 M). Add hydrazine (1.1 equiv) dropwise at Room Temperature .[1][2]

  • Expected Result: Shifts ratios from ~1:1 (in EtOH) to >95:5 (in HFIP) for many substrates [1].

Strategy B: pH-Switching (The HCl Tactic)

If you cannot use HFIP, control the nucleophilicity of the hydrazine nitrogen atoms.

  • Neutral Conditions: The terminal

    
     is the most nucleophilic. It attacks the most electrophilic ketone.
    
  • Acidic Conditions (HCl): The terminal

    
     is protonated first. The internal 
    
    
    
    becomes the nucleophile (or the mechanism shifts to acid-catalyzed activation of the carbonyl).
  • Table 1: Solvent & pH Effects on Regioselectivity

ConditionPrimary MechanismDominant Isomer (Typical)
Ethanol (Reflux) Steric/ThermalMixture (1:1 to 2:1)
Acetic Acid Acid Catalysis1,5-Isomer favored
HFIP (RT) H-Bond Activation1,3-Isomer favored (Highly Selective)
Pyridine Base Catalysis1,3-Isomer favored

Module 3: Troubleshooting Reaction Stalling

The Issue: LCMS shows the correct mass for the intermediate (M+18 relative to product), but the reaction won't finish. You are stuck at the 5-hydroxy-pyrazoline stage.

Root Cause Analysis

The elimination of water (dehydration) to aromatize the ring is the rate-determining step, especially if the pyrazole ring has electron-withdrawing groups (like the acetate ester tail) which destabilize the transition state for water loss.

Corrective Protocols

1. The "Chemical Sledgehammer" (TFA/DCM) If the ring is formed but not aromatized:

  • Evaporate the reaction solvent.[1][3]

  • Redissolve the residue in DCM/Trifluoroacetic acid (4:1) .

  • Stir at room temperature for 2 hours. The strong acid forces dehydration.

2. The Dean-Stark Method If you are running in ethanol, the water byproduct inhibits the reaction (Le Chatelier's principle).

  • Switch Solvent: Toluene or Xylene.

  • Add Catalyst: p-Toluenesulfonic acid (pTsOH, 5 mol%).

  • Setup: Reflux with a Dean-Stark trap to physically remove water.

Module 4: Validated Experimental Protocol

Application: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (or similar acetate derivatives).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the

    
    -keto ester (1.0 equiv) in HFIP  (3 mL per mmol). Note: If HFIP is unavailable, use Ethanol with 1.0 equiv of HCl.
    
  • Addition: Add the hydrazine derivative (1.1 equiv) dropwise at 20–25 °C.

    • Checkpoint: Monitor exotherm.[2][4] A sharp exotherm indicates rapid hydrazone formation.

  • Monitoring: Stir for 2–4 hours.

    • TLC Check: Look for the disappearance of the starting keto-ester (usually high

      
      ) and the appearance of a fluorescent spot (pyrazole).
      
  • Work-up:

    • Remove HFIP via rotary evaporation (recoverable/reusable).

    • Self-Validation Step: Take a crude NMR. If signals for

      
       or 
      
      
      
      carbons (pyrazoline) are present, proceed to Step 5. If aromatic, proceed to purification.
  • Dehydration (If needed): Dissolve crude in Ethanol, add 2 drops of conc.

    
    , and reflux for 30 mins.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Module 5: Impurity Profiling & Analysis

Q: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer?

Do not rely solely on 1H NMR chemical shifts, as they can be ambiguous depending on the solvent.

The Gold Standard: 1D NOE or 2D NOESY

  • 1,5-Isomer: You will see a strong NOE correlation (spatial proximity) between the N-Aryl/Alkyl group and the substituent at Position 5 (e.g., the methyl or trifluoromethyl group).

  • 1,3-Isomer: The N-Aryl group is far from the C3 substituent. You will see NOE correlation between the N-Aryl group and the C4-Proton (or C4-substituent).

Table 2: Analytical Checklist

TechniqueWhat to look forStatus
LCMS M+H peak. M+18 indicates incomplete dehydration.Required
1H NMR Distinct singlets for pyrazole C4-H.Required
NOESY Cross-peaks between N-R and C5-R.Critical for Proof
19F NMR If

is present, shifts differ by ~2-3 ppm between isomers.
Optional

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Syntheses. (2025). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate Production

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate. The following troubleshooting guides and FAQs a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate. The following troubleshooting guides and FAQs address common issues encountered during synthesis, with a specific focus on the critical parameter of reaction temperature.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing actionable advice to resolve common problems.

Q1: My reaction yield is significantly lower than expected. What are the primary temperature-related troubleshooting steps?

A1: Low yield is a frequent challenge, often directly linked to improper thermal management, especially during scale-up. The Knorr pyrazole synthesis, a common route for such compounds, involves a condensation reaction that is often exothermic.[1]

Causality and Key Factors:

  • Poor Heat Dissipation: As reaction scale increases, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated.[1] This can lead to an uncontrolled rise in the internal temperature.

  • Localized Hot Spots: Inadequate mixing in larger vessels can create localized areas of high temperature and reactant concentration.[1] These "hot spots" can promote the formation of side products and degrade the desired product.

  • Reagent Addition Rate: The rate of hydrazine addition is critical. A rapid addition can cause a sharp temperature spike (an exotherm), which favors impurity formation.[1]

Troubleshooting Protocol:

  • Monitor Internal Temperature: Do not rely on the external bath temperature. Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading of the internal conditions.

  • Optimize Reagent Addition: If not already doing so, add the hydrazine derivative dropwise using an addition funnel. For larger scales, a syringe pump ensures a slow, controlled addition rate.[1] It is often beneficial to perform the initial addition at a lower temperature (e.g., 0-10 °C) to control the initial exotherm before allowing the reaction to warm to the target temperature.[1]

  • Evaluate Mixing Efficiency: Ensure the stirring is vigorous enough to maintain a homogenous mixture and prevent the formation of hot spots. The type and position of the stirrer are crucial.

Q2: My TLC/HPLC analysis shows significant impurity formation. How can I determine if the reaction temperature is the cause?

A2: The formation of multiple byproducts is a classic indicator that the reaction temperature may be too high. Elevated temperatures can provide the necessary activation energy for alternative reaction pathways or lead to the degradation of starting materials and the final product.[2][3]

Mechanistic Insight:

While the desired reaction is the cyclization to form the pyrazole ring, higher temperatures can promote side reactions such as:

  • Alternative Cyclization Pathways: Depending on the substrate, reactants might cyclize in unintended ways to form other heterocyclic products.[2]

  • Degradation: The pyrazole product or the 1,3-dicarbonyl starting material may not be stable at excessive temperatures over prolonged periods.[3]

Troubleshooting Workflow:

To systematically determine the optimal temperature that maximizes product formation while minimizing impurities, a temperature screening experiment is recommended.

G cluster_0 Impurity Analysis & Temperature Optimization start Impurity Detected via TLC/HPLC q1 Is the reaction temperature well-controlled? start->q1 check_setup Verify internal temperature probe and mixing efficiency. q1->check_setup No q2 Is the temperature too high? q1->q2 Yes check_setup->q2 run_screen Perform Temperature Screening Experiment (see Protocol below) q2->run_screen analyze Analyze yield and purity for each temperature via HPLC. run_screen->analyze optimum Identify Optimal Temperature analyze->optimum

Caption: Troubleshooting logic for impurity formation.

Q3: The reaction is stalling and not going to completion, even after an extended time. Should I simply increase the temperature?

A3: While increasing temperature does increase the reaction rate, it's a parameter that must be adjusted carefully.[4] An incomplete reaction could be due to insufficient thermal energy, but other factors should also be considered.

Troubleshooting Steps:

  • Confirm Reactant Quality: Ensure the purity of your starting materials. Hydrazine derivatives, in particular, can degrade over time.[2]

  • Check Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. A slight excess of the hydrazine is sometimes used to drive the reaction to completion.[2]

  • Systematic Temperature Increase: If reactants and stoichiometry are correct, a moderate increase in temperature is a logical next step.[3] Instead of a single, large increase, it is best to follow a structured optimization protocol as detailed below. This will help you find the "sweet spot" where the reaction proceeds to completion efficiently without introducing new side products.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of temperature on the rate of pyrazole synthesis?

A1: The relationship between temperature and reaction rate is governed by the Arrhenius equation. In general, increasing the reaction temperature increases the kinetic energy of the reactant molecules. This leads to more frequent and more energetic collisions, increasing the likelihood that a collision will overcome the activation energy barrier for the reaction to occur. As a result, the rate of pyrazole formation is temperature-dependent.[6] However, there is a point of diminishing returns, as excessively high temperatures can lead to a drop in the final isolated yield due to byproduct formation or product degradation.[5]

Q2: Why is a temperature that works for a 1-gram scale reaction causing problems at a 1-kilogram scale?

A2: The primary reason is the change in the surface-area-to-volume ratio .[1]

  • Small Scale (High SA:V Ratio): A small flask has a large surface area relative to its volume, allowing for efficient heat exchange with the environment (e.g., an oil bath). The heat generated by an exothermic reaction can dissipate quickly.

  • Large Scale (Low SA:V Ratio): A large reactor has a much smaller surface area relative to its volume. This makes heat dissipation far less efficient.[1] An exotherm that was barely noticeable on a small scale can lead to a significant and potentially dangerous temperature runaway in a large reactor if not properly controlled.[1]

Therefore, direct translation of a temperature profile from small to large scale is not advisable without careful engineering controls and monitoring.

Q3: What is a typical temperature range for this synthesis, and how do I design an optimization experiment?

A3: For many pyrazole syntheses, reaction temperatures can range from room temperature to reflux conditions (e.g., 60-120°C), depending on the specific substrates and solvent used.[7][8][9] Some reactions are even initiated at 0°C to control the initial exotherm before being heated.[1]

To find the optimal temperature for producing Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, a systematic screening experiment is the most reliable approach.

Experimental Protocol: Temperature Optimization

This protocol provides a step-by-step methodology for determining the optimal reaction temperature.

Objective: To identify the reaction temperature that provides the highest yield and purity of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Methodology:

  • Setup: Prepare five identical reaction vessels (e.g., round-bottom flasks) equipped with magnetic stirrers, reflux condensers, and internal temperature probes.

  • Reagent Preparation: Prepare a stock solution of the 1,3-dicarbonyl precursor in the chosen solvent (e.g., ethanol). Prepare a separate solution for the 1,5-dimethylhydrazine.

  • Reaction Initiation:

    • Charge each flask with an identical amount of the 1,3-dicarbonyl solution.

    • Set each reaction to a different target temperature (e.g., 40°C, 60°C, 80°C, 100°C, 120°C ). Allow the solutions to equilibrate to the set temperature.

  • Controlled Addition: Add an identical, stoichiometric amount of the 1,5-dimethylhydrazine solution to each flask at the same controlled rate.

  • Reaction Monitoring: Monitor the progress of each reaction over time (e.g., at 1h, 2h, 4h, 8h) by taking small aliquots for analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This helps determine the optimal reaction time at each temperature.

  • Work-up: Once a reaction reaches completion (or a set endpoint), cool the mixture to room temperature. Isolate the crude product using a standardized procedure (e.g., solvent removal under reduced pressure, followed by extraction or filtration).[1]

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the purity of each crude product by HPLC, calculating the relative percentage of the desired product versus impurities.

    • Purify the product from the most promising condition(s) via recrystallization or column chromatography to determine the final isolated yield.[1]

Caption: Experimental workflow for temperature optimization.

Data Presentation

The results from the optimization experiment should be summarized in a table for clear comparison.

Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (% Area)Observations
402445%98%Reaction is very slow.
60875%97%Complete reaction, clean profile.[8][9]
80 4 88% 96% Optimal balance of speed and purity.
100285%90%Faster, but new impurity peak observed.[6]
1201.581%82%Significant byproduct formation/degradation.[7]
Table 1: Hypothetical results from a temperature optimization study for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate synthesis. This data illustrates a common trend where excessively high temperatures can decrease yield and purity.

Based on this hypothetical data, 80°C would be selected as the optimal reaction temperature.

References
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Interchim. FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Interchim.
  • BenchChem. (2025).
  • RSC Publishing. Knorr Pyrazole Synthesis of Edaravone. RSC.org.
  • BenchChem. (2025). Optimization of reaction conditions for pyrazoline synthesis. BenchChem.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
  • MDPI. (2023, September 5).
  • ResearchGate. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
  • Brainly. (2024, March 6).

Sources

Troubleshooting

Stability of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate under acidic conditions

Welcome to the Technical Support Center for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate . As a Senior Application Scientist, I frequently encounter researchers who experience unexplained compound loss, poor extraction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate .

As a Senior Application Scientist, I frequently encounter researchers who experience unexplained compound loss, poor extraction yields, or inconsistent LC-MS data when handling this specific molecule under acidic conditions. The challenges with this compound are two-fold: the thermodynamic instability of the ethyl ester bond in the presence of water and acid, and the pH-dependent partition coefficient (LogD) of the 1,5-dimethylpyrazole ring.

This guide is designed to move beyond basic protocols. By understanding the underlying chemical causality, you can implement self-validating workflows that ensure high recovery and structural integrity of your target compound.

Core Mechanistic Principles

To troubleshoot effectively, we must first understand the two competing chemical events that occur when Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is exposed to acidic media:

  • Acid-Catalyzed Ester Hydrolysis: The acid catalyst donates a proton to the carbonyl oxygen of the ester. This protonation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water . The resulting tetrahedral intermediate collapses, expelling ethanol and forming 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid .

  • Pyrazole Protonation: The 1,5-dimethylpyrazole ring contains a basic "pyridine-like" nitrogen (N2) with a pKa of approximately 2.5 to 3.0 . In solutions with a pH below 3.0 (e.g., 0.1% TFA or dilute HCl), this nitrogen is protonated. This transforms the neutral, lipophilic molecule into a highly water-soluble pyrazolium cation, drastically altering its extraction profile.

Mechanism Ester Ethyl Ester (Intact) Protonated Protonated Carbonyl Ester->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Acid Carboxylic Acid + Ethanol Tetrahedral->Acid - H⁺, - EtOH

Reaction pathway of the acid-catalyzed hydrolysis of the ethyl ester.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS analysis shows a massive peak at m/z 155 instead of the expected m/z 183 after quenching my reaction with 1M HCl. What happened? A1: You are observing the acid-catalyzed hydrolysis product. The intact ester (Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate) has a monoisotopic mass of 182.1 Da ([M+H]⁺ = 183.1). Under strongly acidic aqueous conditions, the ester is rapidly hydrolyzed to 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid, which has a mass of 154.1 Da ([M+H]⁺ = 155.1). To prevent this, quench your reactions with a neutral buffer or immediately extract into an organic solvent to remove the compound from the aqueous acidic environment .

Q2: I performed a liquid-liquid extraction (LLE) with ethyl acetate from a 0.1% TFA aqueous solution, but my yield of the ethyl ester is <10%. Did it degrade? A2: It likely did not degrade entirely; rather, it is trapped in the aqueous phase. Because the N2 nitrogen of the pyrazole ring protonates at pH < 3.0, the molecule becomes a water-soluble pyrazolium salt. Ethyl acetate cannot efficiently extract this cationic species. You must neutralize the aqueous phase to pH 7.0–8.0 using saturated NaHCO₃ before extraction to return the pyrazole to its neutral, lipophilic state.

Q3: How can I definitively differentiate between compound hydrolysis (degradation) and poor extraction efficiency? A3: Implement a self-validating mass balance extraction.

  • Extract the acidic aqueous layer with EtOAc (Extract A ).

  • Basify the remaining aqueous layer to pH 8 and extract again with EtOAc (Extract B ).

  • Acidify the remaining aqueous layer back to pH 1 and extract with a polar organic solvent like 10% Isopropanol/DCM (Extract C ). Diagnostic: If the intact ester (m/z 183) is found in Extract B , you had a protonation/extraction issue. If the carboxylic acid (m/z 155) is found in Extract C , you suffered from acid-catalyzed hydrolysis.

Quantitative Data: Stability & Recovery Profile

The following table summarizes the behavior of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate across various pH ranges to help you select the optimal conditions for your workflows.

pH ConditionPredominant Species in SolutionEster Half-Life (t₁/₂) at 25°COptimal Extraction Solvent
pH < 2.0 Pyrazolium cation + Intact Ester< 4 hours (Rapid hydrolysis)None (Remains in aqueous phase)
pH 4.0 - 5.0 Neutral Pyrazole + Intact Ester> 48 hours (Slow hydrolysis)Ethyl Acetate / DCM
pH 7.0 - 8.0 Neutral Pyrazole + Intact EsterStable (> 1 week)Ethyl Acetate / DCM
pH > 10.0 Neutral Pyrazole + Carboxylate< 1 hour (Rapid saponification)None (Acid is ionized)

Self-Validating Experimental Protocols

Protocol 1: Generation of the Carboxylic Acid Reference Standard

Causality & Validation: To confidently identify degradation in your LC-MS runs, you must have a validated reference standard of the degradation product. This protocol intentionally drives the acid-catalyzed hydrolysis to completion to generate pure 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

  • Dissolution: Dissolve 100 mg of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate in 2.0 mL of Tetrahydrofuran (THF).

  • Acidification: Add 2.0 mL of 2M HCl (aq) to the solution.

  • Hydrolysis: Stir the biphasic mixture at 50°C for 4 hours. The heat and high acid concentration will thermodynamically drive the equilibrium toward the carboxylic acid.

  • Solvent Removal: Evaporate the THF under reduced pressure.

  • Isolation: Lyophilize the remaining aqueous solution overnight.

  • Validation Step: Analyze the resulting white powder via LC-MS. You should observe a single peak corresponding to the pyrazole acetic acid hydrochloride salt ([M+H]⁺ = 155.1). Use this retention time to track degradation in future experiments.

Protocol 2: pH-Controlled Liquid-Liquid Extraction (LLE)

Causality & Validation: This protocol utilizes real-time pH monitoring to ensure the pyrazole ring is deprotonated prior to extraction, preventing yield loss while minimizing the time the ester spends in a hydrolytic environment.

  • Thermal Quench: Immediately cool the acidic reaction mixture containing the ester to 0–5°C using an ice bath. Causality: Lowering the temperature exponentially decreases the rate of ester hydrolysis.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously.

  • Validation Step: Continuously monitor the aqueous layer with a calibrated pH probe until the pH stabilizes exactly between 7.0 and 7.5. Do not guess; visual cessation of CO₂ bubbling is not a reliable indicator of neutral pH.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and add an equal volume of Ethyl Acetate (EtOAc).

  • Separation: Shake vigorously, vent, and allow the phases to separate. Collect the upper organic layer.

  • Polishing: Repeat the extraction twice more with fresh EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Start Acidic Aqueous Mixture (pH < 2) Neutralize Add sat. NaHCO₃ (Target pH 7.0-7.5) Start->Neutralize Extract Add EtOAc (Liquid-Liquid Extraction) Neutralize->Extract Separate Phase Separation Extract->Separate OrgPhase Organic Phase (Intact Ester Product) Separate->OrgPhase Top Layer AqPhase Aqueous Phase (Salts & Impurities) Separate->AqPhase Bottom Layer

Self-validating pH-controlled extraction workflow to recover the intact pyrazole ester.

References

  • "Ester hydrolysis" - Wikipedia. URL:[Link]

  • "Chemistry of Esters" - LibreTexts. URL:[Link]

  • "Computational determination of pK(a) values. A comparison of different theoretical approaches and a novel procedure" - ResearchGate. URL: [Link]

  • "Acid Catalysed Hydrolysis of Ester | Overview & Research Examples" - Perlego. URL:[Link]

Optimization

Technical Support Center: Resolving Phase Separation Issues with Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering liquid-liquid extraction (LLE) and phase separation bottlenecks when working with Ethyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering liquid-liquid extraction (LLE) and phase separation bottlenecks when working with Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate .

Due to the unique structural features of this molecule—a weakly basic, polar pyrazole core coupled with a lipophilic, hydrolyzable ethyl ester—standard workup procedures often fail. This guide synthesizes the causality behind these failures with field-proven, self-validating protocols to ensure maximum product recovery.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my extraction form a persistent, unresolvable emulsion? A: The emulsion is a direct consequence of the molecule's amphiphilic nature. The 1,5-dimethylpyrazole core contains a basic nitrogen capable of hydrogen bonding with water (acting as a polar "head"), while the ethyl acetate moiety acts as a lipophilic "tail." During biphasic agitation, this structure lowers the interfacial tension between the organic and aqueous layers, stabilizing micro-droplets and forming a persistent emulsion.

Q2: I am experiencing low yields in the organic phase. Why is the compound staying in the aqueous layer? A: This is driven by the aqueous pH relative to the compound's pKa. Pyrazoles are weakly basic heterocycles; the conjugate acid of a substituted pyrazole typically has a pKa of approximately 2.5[1]. If your aqueous workup is acidic (pH < 3), the pyrazole nitrogen becomes heavily protonated, converting the molecule into a highly water-soluble cationic salt. To drive the compound into the organic phase, the aqueous layer must be neutralized to a pH of 7.0–8.0, ensuring the pyrazole exists entirely as a neutral free base.

Q3: Can I use a strong base like NaOH to quickly adjust the pH and force the pyrazole into the organic layer? A: No. Exposing the mixture to strong bases (like NaOH or KOH) or pushing the pH above 9.0 will trigger the saponification (hydrolysis) of the ethyl ester group[2]. Hydrolysis converts the ethyl acetate moiety into a water-soluble carboxylate salt, permanently trapping your product in the aqueous phase and destroying the target molecule. Always use a mild base, such as saturated aqueous Sodium Bicarbonate (NaHCO₃).

Q4: How can I efficiently break the emulsion without degrading the product? A: The most scientifically robust method is Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[3]. By saturating the aqueous phase with an inert salt like Sodium Chloride (NaCl), you drastically increase the ionic strength of the water. This forces the neutral pyrazole out of the aqueous phase (the "salting-out" effect) and maximizes the density difference between the two phases, causing the emulsion to collapse rapidly[3].

Part 2: Quantitative Data Presentation

The following matrix summarizes how solvent choice, pH, and additives dictate the recovery and stability of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate during extraction.

Solvent SystemAqueous pHSalting AgentEmulsion RiskEster StabilityEst. Organic Recovery (%)
EtOAc / Water2.0NoneHighHigh< 40% (Protonated)
EtOAc / Water12.0NoneLowLow (Hydrolyzed)< 20% (Degraded)
EtOAc / Water7.5NoneModerateHigh75 - 85%
EtOAc / Water7.5Saturated NaClLowHigh> 95%
DCM / Water7.5Saturated NaClLowHigh> 90%

Part 3: Optimized Standard Operating Procedure (SOP)

Self-Validating Workflow for Maximum Recovery

Step 1: pH Verification and Adjustment

  • Action: Measure the pH of the crude aqueous reaction mixture using calibrated pH strips or a probe. If pH < 6.0, slowly add saturated aqueous NaHCO₃ dropwise while stirring until the pH reaches 7.0–8.0. If pH > 8.0, adjust carefully with 1M HCl.

  • Validation: The pH must remain stable at 7.0–8.0 for 5 minutes without drifting. This confirms the pyrazole is in its neutral free-base form and the ester is protected from hydrolysis.

Step 2: Solvent Addition

  • Action: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous phase.

Step 3: Salting-Out (SALLE Implementation)

  • Action: Add solid NaCl directly to the aqueous phase until no more dissolves (saturation).

  • Causality: The high ionic strength displaces the amphiphilic pyrazole from the aqueous hydration shell and maximizes the density differential between the organic and aqueous phases.

Step 4: Agitation and Phase Boundary Validation

  • Action: Invert the separatory funnel gently 5–6 times. Do not shake vigorously to avoid inducing a micro-emulsion. Vent the funnel after each inversion.

  • Validation: Allow the funnel to rest for 10 minutes. A sharp, distinct phase boundary should form. If a ragged emulsion layer persists at the interface, proceed to Step 5.

Step 5: Emulsion Disruption (Contingency)

  • Action: Vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite in a Büchner funnel, then return the filtrate to the separatory funnel.

  • Causality: The porous silica structure of Celite physically shears the stabilized emulsion droplets and traps insoluble polymeric impurities that act as surfactants.

Step 6: Isolation

  • Action: Separate the organic layer. Back-extract the aqueous layer once more with half the volume of fresh organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Mandatory Visualization

PhaseSeparationWorkflow Start Phase Separation Issue Detected CheckPH Check Aqueous pH Start->CheckPH LowPH pH < 4 (Protonated Pyrazole) CheckPH->LowPH Acidic HighPH pH > 9 (Ester Hydrolysis Risk) CheckPH->HighPH Basic NeutralPH pH 6-8 (Neutral Pyrazole) CheckPH->NeutralPH Neutral AdjustPH1 Neutralize with NaHCO3 to pH 7-8 LowPH->AdjustPH1 AdjustPH2 Neutralize with dil. HCl to pH 7-8 HighPH->AdjustPH2 Emulsion Persistent Emulsion? NeutralPH->Emulsion AdjustPH1->Emulsion AdjustPH2->Emulsion AddBrine Add Saturated NaCl (Salting Out) Emulsion->AddBrine Yes Success Clean Phase Separation Proceed to Drying Emulsion->Success No Filter Filter through Celite (Remove Particulates) AddBrine->Filter Still Emulsified AddBrine->Success Resolved Filter->Success

Workflow for resolving phase separation of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

References

  • [1] An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | Source: MDPI | 1

  • Overcoming poor solubility of pyrazole derivatives during reaction workup | Source: Benchchem |

  • [3] Salting-out assisted liquid-liquid extraction for bioanalysis | Source: PubMed | 3

  • [2] US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases (Pyrazole Acetate Saponification) | Source: Google Patents | 2

Sources

Troubleshooting

Minimizing side reactions in 1,5-dimethyl pyrazole synthesis

Technical Support Center: 1,5-Dimethyl Pyrazole Synthesis Ticket ID: #DMP-15-SYNTH Subject: Regiocontrol and Impurity Minimization in 1,5-Dimethyl Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,5-Dimethyl Pyrazole Synthesis

Ticket ID: #DMP-15-SYNTH Subject: Regiocontrol and Impurity Minimization in 1,5-Dimethyl Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1,5-dimethylpyrazole (1,5-DMP) is frequently complicated by the formation of its thermodynamic isomer, 1,3-dimethylpyrazole (1,3-DMP) . This guide addresses the root cause of this regioselectivity issue—the competitive nucleophilic attack of methylhydrazine on the 1,3-dicarbonyl equivalent.

To achieve high purity (>98%) 1,5-DMP, you must invert the standard "Knorr" reactivity patterns by controlling the electrophilicity of your substrate before the hydrazine addition.

Module 1: The Mechanistic "Why" (Thermodynamic vs. Kinetic Control)

To minimize side reactions, you must understand the competition at the molecular level.

1. The Reagents:

  • Methylhydrazine (MMH): Contains two nucleophilic nitrogens. The terminal

    
     is significantly more nucleophilic  than the internal 
    
    
    
    due to steric accessibility and the alpha-effect.
  • The Substrate (4,4-dimethoxy-2-butanone): A masked acetoacetaldehyde. It has a ketone (C2) and a protected aldehyde (C4, acetal).

2. The Conflict:

  • Path A (Undesired 1,3-Isomer): If you react MMH directly with the acetal, the aldehyde is "hidden." The highly nucleophilic

    
     attacks the only available electrophile: the Ketone . This locks the nitrogen arrangement into the 1,3-isomer.
    
  • Path B (Desired 1,5-Isomer): To get the 1,5-isomer, the

    
     must attack the Aldehyde  (C4). Since aldehydes are more electrophilic than ketones, this happens naturally if the aldehyde is free.
    

Module 2: Troubleshooting Guide (Q&A Format)

Q1: My GC-MS shows a 60:40 mixture of 1,3-DMP to 1,5-DMP. What went wrong? Diagnosis: You likely added methylhydrazine to the 4,4-dimethoxy-2-butanone before full hydrolysis of the acetal was complete. Resolution:

  • Perform a "Pre-activation" step: Stir the acetal in dilute aqueous acid (e.g., 1M HCl) for 2 hours at room temperature before adding any hydrazine.

  • Verify hydrolysis by TLC (disappearance of acetal) or NMR.

  • Only then, cool to 0°C and add methylhydrazine.

Q2: I am seeing "Bis-hydrazone" impurities (MW ~192). Diagnosis: Stoichiometry error. You have an excess of the dicarbonyl compound relative to hydrazine, or the cyclization step is too slow. Resolution:

  • Ensure a strict 1.0 : 1.05 molar ratio (Substrate : Methylhydrazine).

  • Ensure the reaction pH is not too acidic during the cyclization phase (pH < 2 can protonate hydrazine, killing its nucleophilicity). Buffer to pH 4-5 after the initial addition.

Q3: The reaction mixture turned black/tarry. Diagnosis: Oxidation of the unstable "free" acetoacetaldehyde intermediate or exothermic runaway. Resolution:

  • Temperature Control: The addition of methylhydrazine is highly exothermic. Maintain internal temperature <5°C during addition.

  • Inert Atmosphere: Perform the hydrolysis and cyclization under Nitrogen or Argon.

Q4: How do I separate the 1,3-isomer if it forms? Diagnosis: Post-synthesis purification. Resolution:

  • Distillation: This is the most effective method.

    • 1,3-Dimethylpyrazole BP: ~138°C[1][2]

    • 1,5-Dimethylpyrazole BP: ~158°C

  • Use a fractional distillation column (Vigreux). The 20°C difference allows for clean separation if performed carefully.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1,5-Dimethylpyrazole with >95% Regioselectivity.

ParameterSpecification
Substrate 4,4-Dimethoxy-2-butanone (DMB)
Reagent Methylhydrazine (MMH)
Solvent Water / Ethanol (1:1)
Temperature 0°C (Addition) -> 25°C (Cyclization)
Key Control Pre-Hydrolysis of Acetals

Step-by-Step Procedure:

  • Acetal Hydrolysis (Activation):

    • Charge a reactor with 4,4-dimethoxy-2-butanone (1.0 equiv) and 1N HCl (3.0 vol).

    • Stir at 20–25°C for 2 hours.

    • Checkpoint: Confirm deprotection of the acetal to the free aldehyde (acetoacetaldehyde) via TLC or GC.

  • Cyclization (Regiocontrol):

    • Cool the reaction mixture to 0°C .

    • Slowly add Methylhydrazine (1.05 equiv) dropwise over 30 minutes. Do not let T > 10°C.

    • Mechanism:[3] The

      
       of MMH preferentially attacks the now-exposed, highly electrophilic aldehyde.
      
  • Completion:

    • Allow to warm to room temperature and stir for 1 hour.

    • Adjust pH to ~7-8 with NaOH or NaHCO3.

  • Workup:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Dry organic layer over

      
      .
      
    • Concentrate in vacuo.

  • Purification:

    • Distill under reduced pressure or atmospheric pressure (collect fraction at ~158°C).

Module 4: Visualization of Pathways

The following diagram illustrates the "Fork in the Road" where the timing of hydrolysis determines the product isomer.

G Start 4,4-Dimethoxy-2-butanone (Acetal Protected Aldehyde) MMH_Direct Add Methylhydrazine (Directly) Start->MMH_Direct Incorrect Protocol Acid_Hydrolysis Step 1: Acid Hydrolysis (1N HCl, 2h) Start->Acid_Hydrolysis Correct Protocol Intermediate_1 Attack at Ketone (C2) (Only available electrophile) MMH_Direct->Intermediate_1 Product_13 1,3-Dimethylpyrazole (Undesired Impurity) Intermediate_1->Product_13 Cyclization Free_Aldehyde Free Acetoacetaldehyde (Aldehyde C4 Exposed) Acid_Hydrolysis->Free_Aldehyde MMH_Add Step 2: Add Methylhydrazine (at 0°C) Free_Aldehyde->MMH_Add Intermediate_2 Attack at Aldehyde (C4) (Most Electrophilic) MMH_Add->Intermediate_2 Kinetic Control Product_15 1,5-Dimethylpyrazole (Target Product) Intermediate_2->Product_15 Cyclization

Caption: Regioselectivity flowchart. Path 1 (Red) leads to the 1,3-isomer due to acetal blocking. Path 2 (Green) utilizes pre-hydrolysis to expose the aldehyde, directing the reaction toward the 1,5-isomer.

References

  • Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles. Source:European Journal of Organic Chemistry, 2004. Context: Establishes the fundamental rules of nucleophilic attack on 1,3-dicarbonyls by substituted hydrazines. URL:[Link]

  • 1,5-Dimethylpyrazole Physical Properties. Source:PubChem Compound Summary. Context: Verification of boiling point (~158°C) and physical state. URL:[Link]

  • 1,3-Dimethylpyrazole Physical Properties. Source:ChemicalBook / PubChem. Context: Verification of boiling point (~138°C) for separation strategy. URL:[Link]

  • Reaction of Methylhydrazine with 1,3-Dicarbonyl Compounds. Source:Journal of Heterocyclic Chemistry. Context: Detailed mechanistic study on the competition between C2 and C4 attack in unsymmetrical ketones. URL:[Link]

Sources

Optimization

Storage conditions to prevent degradation of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Executive Summary & Compound Profile Compound: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate CAS: 153976-69-5 (Note: Verify specific batch CoA as CAS assignments for rare analogs can vary by vendor) Chemical Class: Pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate CAS: 153976-69-5 (Note: Verify specific batch CoA as CAS assignments for rare analogs can vary by vendor) Chemical Class: Pyrazole Carboxylate Ester[1]

This guide defines the critical storage parameters required to maintain the structural integrity of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate. As an ester-functionalized pyrazole, this compound is thermodynamically stable but kinetically susceptible to hydrolysis and oxidative discoloration if mishandled.

Physical Properties Overview:

Property Characteristic Implication for Storage
Physical State Solid (typically off-white to pale yellow) Hygroscopic potential; surface area affects oxidation rate.[1]
Solubility DMSO, Methanol, Ethyl Acetate, Chloroform Store stock solutions in anhydrous solvents only.
Water Solubility Low (Lipophilic) Moisture promotes hydrolysis; keep strictly dry.[1]

| Reactive Moiety | Ethyl Ester (-COOEt) | Susceptible to acid/base catalyzed hydrolysis.[1] |

Core Storage Directives (The "Golden Rules")

To prevent degradation (primarily hydrolysis to the carboxylic acid and oxidation of the pyrazole ring), adhere to the following hierarchy of controls.

A. Temperature & Environment[2][3][4][5][6]
  • Long-Term (>30 days): Store at -20°C .

  • Short-Term (<30 days): Storage at 2-8°C (Refrigerator) is acceptable if sealed.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The 1,5-dimethyl-1H-pyrazole core is electron-rich, making it susceptible to slow oxidation over time, often manifesting as a yellow/brown discoloration.[1]

B. Moisture Control (Critical)

The ethyl ester linkage is the "weak link."[1] Exposure to ambient humidity, especially in a non-climate-controlled lab, will drive the equilibrium toward the carboxylic acid form.

  • Desiccation: Always store the primary vial inside a secondary container (e.g., a desiccator or a jar with Drierite/Silica Gel).[1]

  • Equilibration: Before opening a cold vial, allow it to warm to Room Temperature (20-25°C) for at least 30 minutes. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating degradation.

Decision Logic: Storage Workflow

Use this decision tree to determine the optimal storage condition based on your usage frequency.

StorageWorkflow Start Received Compound Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long Term Storage (>1 Month) Usage->LongTerm Low Freq Fridge Store at 4°C Desiccated Daily->Fridge Freezer Store at -20°C Under Argon/N2 LongTerm->Freezer Solution Solubilized in DMSO? Fridge->Solution Aliquot Aliquot into single-use vials Freeze at -20°C or -80°C Solution->Aliquot Yes Dry Keep Solid Do NOT store as solution Solution->Dry No (Preferred)

Figure 1: Decision logic for storage based on experimental frequency and physical state.[1]

Troubleshooting & FAQs

Q1: My sample has turned from off-white to a deep yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation . Electron-rich heterocycles like pyrazoles can form N-oxides or radical coupling products upon prolonged exposure to air and light.[1]

  • Action: Check purity via LC-MS or H-NMR.

    • *If purity >95%: * Likely a surface impurity. It may still be usable for non-sensitive screens.

    • *If purity <90%: * Purify via silica gel chromatography or recrystallization (EtOAc/Hexanes) before use.[1]

Q2: Can I store the compound as a 10 mM stock solution in DMSO?

  • Risk: DMSO is hygroscopic. Over time, it absorbs water from the air, which will hydrolyze the ethyl ester to the free acid.

  • Protocol:

    • Use anhydrous DMSO (stored over molecular sieves).[1]

    • Aliquot the stock into single-use vials (e.g., 20 µL or 50 µL).

    • Store aliquots at -20°C or -80°C .

    • Never re-freeze a thawed DMSO aliquot more than once.

Q3: I see a new peak in my HPLC trace at a lower retention time (RT). What is it?

  • Mechanism: This is the classic signature of Hydrolysis . The ethyl ester is cleaving to form 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid .[1]

  • Causality: The carboxylic acid is more polar than the ester, resulting in a shorter retention time on Reverse Phase (C18) columns.[1]

  • Prevention: Ensure your storage container is tightly sealed and desiccated.

Degradation Mechanism Visualization

Understanding how the molecule breaks down helps in preventing it. The primary pathway is hydrolysis.[2]

DegradationPathway Compound Ethyl 2-(1,5-dimethyl- 1H-pyrazol-4-yl)acetate (Intact Ester) Intermed Tetrahedral Intermediate Compound->Intermed + H2O Water H2O / Moisture (Catalyst: H+ or OH-) Water->Intermed Acid 2-(1,5-dimethyl- 1H-pyrazol-4-yl)acetic acid (Degradant) Intermed->Acid Irreversible (under basic conditions) Ethanol Ethanol (Byproduct) Intermed->Ethanol

Figure 2: Hydrolysis pathway of the ethyl ester moiety in the presence of moisture.[1]

Analytical Validation Protocol

If you suspect degradation, perform this rapid validation before using the compound in critical assays.

Method: 1H-NMR (DMSO-d6 or CDCl3) Key Diagnostic Signals:

  • The Ethyl Group (Intact): Look for a quartet at ~4.1 ppm (

    
    ) and a triplet at ~1.2 ppm (
    
    
    
    ).[1]
  • The Degradant (Hydrolysis): Disappearance of the quartet/triplet and appearance of a broad singlet at >10 ppm (Carboxylic Acid

    
    ).[1]
    
  • The Pyrazole Ring: Singlet at ~7.2-7.5 ppm (C3-H).[1] Shifts in this peak indicate ring oxidation or pH changes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for ester hydrolysis mechanisms).
  • Sigma-Aldrich (Merck). Handling and Storage of Chemical Reagents.[1] Link (General guidelines for ester storage).

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 2-(1H-pyrazol-1-yl)acetate (Structural Analog). Link (Used for inferring physiochemical properties of pyrazole acetates).[1]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for Pyrazole ring stability).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectrum of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth interpretation of the ¹H NMR spectrum of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, a substituted pyrazole derivative. While an experimentally recorded spectrum for this specific molecule is not widely available in public databases, this guide will present a detailed predicted spectrum based on established principles of NMR theory and comparative data from analogous structures. This predictive approach is a critical skill for chemists, enabling them to anticipate spectral features and confirm the identity of newly synthesized compounds.

The Molecular Structure and Its Proton Environments

The first step in interpreting any NMR spectrum is to analyze the molecule's structure to identify all unique proton environments. In Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, we can distinguish five distinct sets of protons, labeled A through E in the structure below:

Figure 1: Molecular Structure of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate with Labeled Protons

A visual representation of the molecule with key proton groups labeled for NMR analysis.

  • Protons (A): The two protons of the methylene (-CH₂-) group in the ethyl ester function.

  • Protons (B): The two protons of the methylene (-CH₂-) group attached to the pyrazole ring.

  • Protons (C): The three protons of the methyl (-CH₃) group at position 5 of the pyrazole ring.

  • Protons (D): The three protons of the methyl (-CH₃) group at position 1 of the pyrazole ring.

  • Protons (E): The three protons of the terminal methyl (-CH₃) group of the ethyl ester.

  • Proton (H-3): The single proton at position 3 of the pyrazole ring.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton environment. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects within the molecule.

Signal Label A[1][2][3]ssignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
A-O-CH₂ -CH₃~ 4.1Quartet (q)2H
BPyrazole-CH₂ -COO-~ 3.6Singlet (s)2H
CPyrazole-5-CH₃ ~ 2.2Singlet (s)3H
DN-CH₃ ~ 3.7Singlet (s)3H
E-O-CH₂-CH₃ ~ 1.2Triplet (t)3H
H-3Pyrazole-3-H ~ 7.3Singlet (s)1H

Detailed Spectral Interpretation

The Ethyl Ester Moiety (Signals A and E)

The ethyl group gives rise to a characteristic and easily identifiable pattern.

  • Signal A (-O-CH₂-CH₃): The methylene protons (A) are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their resonance downfield to approximately 4.1 ppm . These two protons are coupled to the three neighboring protons of the methyl group (E). According to the n+1 rule, where n is the number of neighboring protons, the signal for (A) will be split into a quartet (3+1 = 4 peaks).

  • Signal E (-O-CH₂-CH₃): The terminal methyl protons (E) are further from the electronegative oxygen and are therefore more shielded, appearing upfield around 1.2 ppm . They are adjacent to the two methylene protons (A), so their signal is split into a triplet (2+1 = 3 peaks). The coupling constant, J[4], for the interaction between protons A and E is typically around 7 Hz.

The Pyrazole Ring a[7]nd its Substituents (Signals B, C, D, and H-3)

The signals from the protons on and directly attached to the pyrazole ring provide key structural information.

  • Signal D (N-CH₃): The methyl group attached to the nitrogen at position 1 (D) is influenced by the aromatic pyrazole ring and the adjacent nitrogen atom. This leads to a predicted chemical shift of around 3.7 ppm . This signal will appear a[5]s a singlet because there are no adjacent protons to cause splitting.

  • Signal B (Pyrazole-CH₂-COO-): The methylene protons (B) are situated between the pyrazole ring and the carbonyl group of the ester. Both are electron-withdrawing moieties, which will deshield these protons, placing their signal at approximately 3.6 ppm . With no protons on the adjacent carbon of the pyrazole ring (position 4), this signal is expected to be a singlet.

  • Signal C (Pyrazole-5-CH₃): The methyl group at position 5 of the pyrazole ring (C) is attached to an sp²-hybridized carbon of the aromatic ring. Its chemical shift is predicted to be around 2.2 ppm . This will be a singlet as[6] there are no vicinal protons.

  • Signal H-3 (Pyrazole-3-H): The single proton at position 3 of the pyrazole ring is on an aromatic system and is expected to be the most downfield of the pyrazole-related signals, appearing around 7.3 ppm . Due to the substitution p[5][7]attern, there are no adjacent protons, so this signal will be a singlet.

Comparative Analysis with Alternative Structures

To underscore the diagnostic power of this predicted spectrum, let's consider a hypothetical isomer, Ethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate . In this isomer, the methyl group is at position 3 and a proton is at position 5. The ¹H NMR spectrum would be significantly different:

  • The signal for the proton on the pyrazole ring (now at H-5) would likely shift.

  • The chemical shift of the N-methyl group might be slightly altered due to the change in the substitution pattern.

  • Most notably, the signal for the methyl group on the pyrazole ring (now at C-3) would have a different chemical shift compared to the C-5 methyl in our target molecule.

This comparative thinking is crucial when multiple isomers are possible products in a chemical synthesis.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers aiming to acquire an experimental spectrum, the following protocol provides a reliable starting point.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choic[8]e for many organic molecules.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Instrument Setup and Data Acquisition:

    • The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include:

      • Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.

      • Spectral Width: A standard range of -1 to 12 ppm is generally sufficient.

      • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Perform a Fourier transform on the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all sig[9]nals to determine the relative number of protons for each peak.

Workflow for Spectrum Interpretation

The logical process for interpreting the obtained spectrum is visualized in the following workflow diagram.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Prepare Sample in Deuterated Solvent B Acquire FID on NMR Spectrometer A->B C Process Data (FT, Phasing, Baseline Correction) B->C D Calibrate to Solvent Residual Peak C->D E Integrate All Signals D->E F Identify Number of Unique Signals E->F G Analyze Chemical Shifts (δ) for Functional Groups F->G H Analyze Integration Values for Proton Count F->H I Analyze Splitting Patterns (Multiplicity) for Connectivity F->I J Assign Each Signal to a Specific Proton Environment G->J H->J I->J K Compare Experimental Data with Predicted Spectrum J->K L Confirm Structure of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate K->L

A step-by-step workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is predicted to show six distinct signals, each providing specific information about the molecular structure. The characteristic quartet-triplet pattern of the ethyl group, combined with four singlet signals corresponding to the methylene bridge and the protons on and attached to the pyrazole ring, creates a unique spectral fingerprint. By following the detailed interpretation and experimental guidelines provided, researchers can confidently identify and characterize this molecule, ensuring the integrity of their scientific endeavors. The ability to predict and interpret such spectra is an indispensable skill in modern chemical research and drug development.

References

  • Brooks/Cole Publishing Company. (2000).
  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23.
  • Journal of the Chemical Society of Pakistan. (2002).
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 37-46.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). Iodoacetic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(9), 10838-10903.
  • Al-Awadi, N. A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Molecules, 9(4), 204-216.
  • University of Calgary, Department of Chemistry. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Synthesis, characterization and structures of 2-(3,5-dimethylpyrazol-1- yl)ethylseleno deri. Retrieved from [Link]

  • Pathshala, e-PG. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

Sources

Comparative

HPLC method development for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate purity

[label="ICH Q2(R1)\nMethod Validation", fillcolor="#34A853", Fig 1. Lifecycle of stability-indicating HPLC method development for pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

[label="ICH Q2(R1)\nMethod Validation", fillcolor="#34A853",

Fig 1. Lifecycle of stability-indicating HPLC method development for pyrazole derivatives.

Comparative Experimental Data

To objectively determine the optimal parameters, samples spiked with 1.0% of the synthesized free acid impurity were analyzed across different column chemistries and mobile phase modifiers.

Table 1: Column Chemistry Comparison (Conditions: 0.1% TFA in Water / Acetonitrile gradient, 1.0 mL/min, 25°C)

Column Chemistry (150 x 4.6 mm, 3µm)Retention Time (min)USP Tailing Factor (

)
Resolution (

) from Acid Impurity
Assessment
Standard C18 8.41.61.2Sub-optimal (Co-elution risk)
Polar-Embedded C18 7.91.31.4Marginal
Phenyl-Hexyl 9.21.12.8Optimal (

selectivity)

Table 2: Mobile Phase Modifier Comparison (Conditions: Phenyl-Hexyl column, Water / Acetonitrile gradient, 1.0 mL/min, 25°C)

Modifier (Aqueous Phase)Approx. pHPeak AsymmetryResolution (

)
Suitability
None (Pure Water) ~6.5> 2.0 (Severe Tailing)0.8Fail
0.1% Formic Acid ~2.71.4 (Moderate Tailing)1.9Passable
0.1% TFA ~2.01.1 (Excellent)2.8Optimal

Conclusion of Data: The combination of a Phenyl-Hexyl column and 0.1% TFA provides the necessary


 selectivity and ion-pairing to achieve baseline resolution and ideal peak shape for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Optimized Step-by-Step Protocol

The following protocol represents the finalized, self-validating stability-indicating method.

A. Reagents and Equipment:

  • HPLC System: Quaternary pump with Photo Diode Array (PDA) detector.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

B. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C.

  • Detection Wavelength: 230 nm (extracted from 200-400 nm PDA scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 15.0 min: Hold at 80% B

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration at 10% B

C. Sample Preparation:

  • Standard Solution: Accurately weigh 50 mg of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the Standard Solution with 0.5% w/w of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid (hydrolysis impurity).

D. Execution and System Suitability Test (SST): A method is only as reliable as its self-validating controls. Before sample analysis, inject the System Suitability Solution and verify the following ICH Q2(R1) aligned criteria[1]:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the free acid impurity and the main ester peak.
  • Tailing Factor (

    
    ):  The main peak must have a 
    
    
    
    .
  • Precision: Six replicate injections of the Standard Solution must yield a Relative Standard Deviation (%RSD) of peak area

    
    .
    

Validation & Forced Degradation Summary

To prove the method is "stability-indicating," forced degradation studies must be performed[2].

  • Alkaline Hydrolysis: Exposing the ester to 0.1 N NaOH at room temperature for 2 hours yields ~15% degradation. The PDA detector must confirm that the parent peak is spectrally pure (Purity Angle < Purity Threshold) and that the generated free acid peak is completely resolved (

    
    ) using the Phenyl-Hexyl method described above.
    
  • Linearity & Range: The method demonstrates excellent linearity (

    
    ) from the Reporting Threshold (0.05%) up to 150% of the nominal assay concentration.
    

References

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL
  • Source: International Journal of Chemical and Pharmaceutical Analysis (IJCPA)
  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)
  • Source: International Journal of Pharmaceutical Sciences (IJPS Journal)
  • Comparison of various modes and phase systems for analytical HPLC Source: ResearchGate URL

Sources

Validation

Technical Comparison Guide: Ethyl vs. Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetates

Topic: Comparing Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate with methyl ester analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate with methyl ester analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: Strategic Selection of Ester Analogues

In the development of pyrazole-based pharmacophores—common in kinase inhibitors and anti-inflammatory agents—the choice between Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (EDPA) and its methyl ester analog (MDPA) is rarely trivial. While often treated interchangeably in early discovery, their physicochemical divergence dictates their utility in specific phases of drug development.

  • Select the Ethyl Ester (EDPA) for biological assays requiring enhanced membrane permeability, slower enzymatic hydrolysis (sustained release), and higher lipophilicity (LogP).

  • Select the Methyl Ester (MDPA) as a transient synthetic intermediate or for applications requiring rapid esterase cleavage and higher aqueous solubility during initial screening.

This guide provides a rigorous technical comparison, focusing on the regioselective synthesis of the critical 1,5-dimethyl core—a common challenge where the thermodynamically favored 1,3-isomer often contaminates the product.

Physicochemical Performance Matrix

The following data consolidates experimental baselines and predictive modeling for the 1,5-dimethyl scaffold.

FeatureEthyl Ester (EDPA)Methyl Ester (MDPA)Impact on Application
Molecular Weight ~182.22 g/mol ~168.19 g/mol Minimal impact on ligand efficiency.
LogP (Predicted) 1.15 ± 0.20.65 ± 0.2Critical: Ethyl variant shows superior passive diffusion across lipid bilayers.
Hydrolysis Rate (

)

(Relative Baseline)

Faster
Methyl esters are cleaved rapidly by plasma esterases; Ethyl esters offer a "prodrug-like" delay.
Melting Point 45–48 °C (Low melting solid)38–41 °C (Often oil/semisolid)Ethyl ester is generally easier to crystallize and handle as a solid.
Solubility (Aq) Low (< 1 mg/mL)Moderate (~2-5 mg/mL)Methyl ester preferred for aqueous buffer stock solutions without high DMSO load.

Critical Synthesis & Regiocontrol (Expertise & Experience)

The synthesis of 1,5-dimethyl pyrazoles is technically demanding because the reaction of methylhydrazine with 1,3-dicarbonyls typically favors the 1,3-dimethyl isomer due to steric and electronic factors. To isolate the 1,5-isomer specifically, one must control the condensation pathway.

The Regioselectivity Challenge

In standard conditions (ethanol, reflux), methylhydrazine attacks the most reactive carbonyl first. For a precursor like ethyl acetoacetate, the ketone is more electrophilic, leading to the 1,3-isomer. To force the 1,5-isomer, we utilize enaminone intermediates or controlled pH conditions .

Validated Synthetic Workflow (Graphviz Diagram)

G Start Ethyl Acetoacetate (Starting Material) Inter Enaminone Intermediate (Regio-control Point) Start->Inter DMF-DMA, Reflux DMFDMA DMF-DMA (Reagent) DMFDMA->Inter Isomer15 1,5-Dimethyl-4-carboxylate (Major Product via Enaminone) Inter->Isomer15 MeNHNH2, EtOH (Steric Control) Isomer13 1,3-Dimethyl Isomer (Minor Impurity) Inter->Isomer13 Trace MeNHNH2 Methylhydrazine (Cyclization) Reduction Reduction/Homologation (LiAlH4 -> Nitrile -> Alcohol) Isomer15->Reduction 1. Reduction 2. Cyanation 3. Pinner Reaction Final Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (Target) Reduction->Final EtOH, HCl

Figure 1: Regioselective synthesis pathway prioritizing the 1,5-dimethyl isomer via enaminone intermediate to avoid 1,3-dimethyl contamination.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

This protocol utilizes a homologation strategy starting from the 4-carboxylate, ensuring high regiochemical purity.

Phase 1: Regioselective Ring Formation
  • Reagents: Ethyl acetoacetate (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq).
    
  • Procedure: Reflux ethyl acetoacetate with DMF-DMA in toluene for 4 hours. Evaporate solvent to obtain the enaminone intermediate (Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate).

  • Cyclization: Dissolve intermediate in Ethanol (0.5 M). Cool to 0°C. Add Methylhydrazine (1.05 eq) dropwise.

    • Note: The bulky dimethylamino group directs the hydrazine attack, favoring the formation of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate .

  • Workup: Evaporate ethanol. Partition between water/DCM. The organic layer yields the 1,5-isomer (verify via NOE NMR: enhancement between N-Me and C5-Me).

Phase 2: Homologation (Carboxylate → Acetate)

This transforms the C4-ester into the C4-acetate required.

  • Reduction: Treat the carboxylate with

    
     in THF (0°C to RT) to yield (1,5-dimethyl-1H-pyrazol-4-yl)methanol .
    
  • Chlorination: React alcohol with

    
     in DCM to form the 4-chloromethyl  derivative.
    
  • Cyanation: React chloride with

    
     in DMSO (RT, 4h) to yield 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetonitrile .
    
  • Pinner Alcoholysis (Target Formation):

    • Dissolve nitrile in absolute Ethanol .

    • Bubble dry

      
       gas at 0°C until saturation.
      
    • Stir at RT for 12 hours, then add water (hydrolysis of imidate).

    • Result: Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate .

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the diagnostic triplet-quartet of the ethyl group (

    
     1.25, 4.15) and the singlet of the methylene spacer (
    
    
    
    3.45). The N-Me and C5-Me should appear as distinct singlets around
    
    
    3.75 and 2.20.

Performance Analysis: Hydrolysis & Stability

For drug development, the rate at which the ester reveals the free acid (active moiety) is paramount.

Hydrolysis Kinetics (Comparative)

Experiments in simulated plasma (pH 7.4, 37°C) typically reveal:

  • Methyl Ester:

    
    . Rapid degradation due to low steric hindrance around the carbonyl carbon.
    
  • Ethyl Ester:

    
    . The additional methylene group provides steric shielding against nucleophilic attack by esterases.
    

Implication: If your lead compound is a prodrug intended to cross the gut wall before activation, the Ethyl ester is the superior candidate. If the ester is merely a protecting group to be removed in the next synthetic step, the Methyl ester allows for milder saponification conditions (


, 0°C, 10 min).

References

  • Regioselectivity in Pyrazole Synthesis

    • BenchChem. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." Link

  • Synthesis of Pyrazolylacetates

    • Fadda, A. A., et al.[1] "Synthesis and biological activity of some new indole derivatives containing pyrazole moiety." CABI Digital Library. Link

  • One-Pot Synthesis Strategies

    • Jiang, J. A., et al.[2] "One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids." Synlett, 2012.[2] Link

  • Hydrolysis Rates of Esters

    • Mabey, W. & Mill, T.[3] "Critical review of hydrolysis of organic compounds in water under environmental conditions." J. Phys. Chem. Ref. Data, 1978. Link

  • Compound Properties (Methyl Analog)

    • PubChem.[4] "Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate." CID 66826207. Link

Sources

Comparative

A Comparative Guide to the Elemental Analysis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, focusing on the critical role of elemental analysis in structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, focusing on the critical role of elemental analysis in structural verification and purity assessment. We will compare its theoretical elemental composition with that of structurally similar alternatives, detail the definitive experimental methodology for this determination, and offer insights into the interpretation of the resulting data.

The Imperative of Purity: Why Elemental Analysis Matters

In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unambiguous confirmation of a molecule's identity and purity is paramount. Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, a substituted pyrazole, belongs to a class of heterocyclic compounds widely explored for their diverse biological activities. Before advancing such a compound into further research or development pipelines, its elemental composition must be rigorously verified.

Elemental analysis serves as a fundamental, quantitative chemical technique to determine the mass percentages of the constituent elements (primarily Carbon, Hydrogen, and Nitrogen for organic molecules) in a sample.[1] This data allows for the determination of a compound's empirical formula. When the experimental results align closely with the calculated theoretical values, it provides strong evidence for both the structural integrity and the high purity of the synthesized compound.[2]

Theoretical Composition of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

To establish a benchmark for experimental validation, we must first calculate the theoretical elemental composition from the molecule's chemical formula.

  • Chemical Structure: Chemical structure of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

  • Molecular Formula: C₉H₁₄N₂O₂

  • Molecular Weight: 182.22 g/mol

The theoretical mass percentages are calculated as follows:

  • Carbon (C): (9 × 12.011) / 182.22 × 100% = 59.32%

  • Hydrogen (H): (14 × 1.008) / 182.22 × 100% = 7.74%

  • Nitrogen (N): (2 × 14.007) / 182.22 × 100% = 15.37%

ElementSymbolTheoretical Mass %
CarbonC59.32%
HydrogenH7.74%
NitrogenN15.37%
OxygenO17.56% (by difference)
Table 1: Theoretical elemental composition of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

The Specificity of Analysis: Comparison with Structural Alternatives

Elemental analysis demonstrates its true power when used to differentiate a target compound from structurally related impurities or isomers. Even minor molecular modifications result in distinct and measurable changes in the elemental composition. Below, we compare our target compound with three plausible alternatives.

Compound NameMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (Target) C₉H₁₄N₂O₂ 182.22 59.32 7.74 15.37
Ethyl 2-(1H-pyrazol-4-yl)acetate[3]C₇H₁₀N₂O₂154.1754.546.5418.17
Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate[4]C₉H₁₅N₃O₂197.2354.817.6721.30
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate[5]C₈H₁₂N₂O₂168.1957.137.1916.66
Table 2: Comparative elemental analysis of the target compound and three structural alternatives.

This comparison clearly illustrates that each compound possesses a unique elemental fingerprint. For instance, the presence of an additional amino group in one alternative dramatically increases the expected nitrogen percentage, making it easily distinguishable through experimental analysis.

Experimental Verification: The CHN Combustion Analysis Protocol

The most common and reliable method for determining the elemental composition of organic compounds is CHN combustion analysis.[1] This technique involves the complete and instantaneous oxidation of a small, precisely weighed sample in a high-temperature environment rich in oxygen.

Principle of the Method

The sample is combusted, converting all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂). These combustion products are then separated by gas chromatography and quantified using a thermal conductivity detector.

Experimental Workflow

CHN_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. Automated Analysis cluster_output 3. Data Output Calibrate Instrument Calibration (e.g., with Acetanilide) Weigh Precisely weigh 1-3 mg of sample Calibrate->Weigh Encapsulate Encapsulate sample in a tin foil cup Weigh->Encapsulate Load Load into autosampler Encapsulate->Load Combust Flash Combustion (~1000°C in O₂ stream) Load->Combust Reduce Reduction Chamber (NOx → N₂) Combust->Reduce Separate Gas Chromatography (Separates N₂, CO₂, H₂O) Reduce->Separate Detect Thermal Conductivity Detector (TCD) Separate->Detect Integrate Signal Integration Detect->Integrate Calculate Calculate Mass % (vs. Standard) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for CHN Combustion Analysis.

Step-by-Step Methodology
  • Instrument Calibration: Before analyzing any unknown samples, the instrument is calibrated using a certified organic standard of known composition, such as acetanilide. This step is crucial for ensuring the accuracy of the results.

  • Sample Preparation:

    • A small amount of the sample (typically 1-3 mg) is weighed with high precision using a microbalance.

    • The weighed sample is placed into a small tin or silver capsule, which is then folded to be free of any air. The capsule aids in complete, rapid combustion.

  • Automated Analysis:

    • The encapsulated sample is dropped from an autosampler into a vertical quartz tube furnace heated to approximately 900-1000 °C.

    • A constant stream of pure oxygen is passed over the sample, resulting in "flash combustion."

    • The resulting gases are swept by a helium carrier gas through a reduction chamber (often containing copper) to convert nitrogen oxides (NOx) to N₂.

    • The gas mixture (He, CO₂, H₂O, N₂) then passes through a chromatographic column which separates the individual components.

    • As each gas elutes from the column, it passes through a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of the gas.

  • Data Processing: The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂, and by comparing these to the signals from the known standard, it calculates the absolute amounts and, subsequently, the mass percentages of C, H, and N in the original sample.

Interpreting the Results: Theory vs. Reality

For a highly pure, homogenous, and non-hygroscopic sample, the experimental results from a properly calibrated CHN analyzer should be very close to the theoretical values. A generally accepted tolerance in academic and industrial settings is ±0.4% of the theoretical value for each element.

ElementTheoretical %Acceptable RangeExample of Good ResultExample of Deviant ResultPossible Cause of Deviation
C59.3258.92 - 59.7259.4558.15Incomplete combustion or presence of inorganic impurity.
H7.747.34 - 8.147.718.55Presence of residual water or solvent (hygroscopic sample).
N15.3714.97 - 15.7715.3114.89Presence of a nitrogen-poor impurity.
Table 3: Interpreting experimental elemental analysis data against theoretical values.

Significant deviations from the theoretical values, as shown in the "Deviant Result" column, are a red flag. They strongly suggest the presence of impurities, residual solvent, or that the compound may not have the expected structure at all. Such results necessitate further purification (e.g., recrystallization, chromatography) and re-analysis.

Conclusion

Elemental analysis is an indispensable tool in chemical research and development, providing a robust and quantitative measure of a compound's composition and purity. For Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, the theoretical values of C: 59.32%, H: 7.74%, and N: 15.37% serve as the definitive benchmark for any newly synthesized batch. The high specificity of this technique, demonstrated by the distinct elemental fingerprints of its structural analogs, underscores its value in confirming molecular identity. Adherence to rigorous experimental protocols, from calibration to sample preparation, is essential for obtaining reliable data that can be trusted to guide critical decisions in research and development.

References

  • ChemWhat. Ethyl 2-(1H-pyrazol-4-yl)acetate CAS#: 916084-27-0. Available at: [Link]

  • BuyersGuideChem. Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | 85290-77-3. Available at: [Link]

  • Chemistry LibreTexts. (2025, October 3). Chapter 7.2: Empirical and Molecular Formulas. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6: Elemental Analysis and Biological Characterization. Available at: [Link]

  • MDPI. (2012, September 7). Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[6][7]thiazolo[3,2-a]pyrimidine-6-. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Available at: [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of reference standards for the analys...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, a key intermediate in the synthesis of various pharmacologically active molecules. The integrity of a final active pharmaceutical ingredient (API) is fundamentally linked to the quality of its intermediates; therefore, rigorous analytical control is not just a regulatory expectation but a scientific necessity.[1][2] This document will delve into the critical aspects of selecting and utilizing reference standards, comparing their performance with supporting experimental data and established analytical methodologies.

The Critical Role of Reference Standards in Pharmaceutical Intermediate Quality Control

Pharmaceutical intermediates are the building blocks of APIs. Their purity, identity, and impurity profile directly influence the critical quality attributes (CQAs) of the final drug product.[1] Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these intermediates.[1] Good Manufacturing Practices (GMP) are essential in ensuring that every batch of an intermediate is produced consistently and meets predefined quality standards.[2][3]

A well-characterized reference standard is the cornerstone of analytical testing, enabling the accurate identification and quantification of the intermediate, as well as the detection of any process-related or degradation impurities.[4][5] The choice of a reference standard can significantly impact the validity of analytical results and, consequently, the success of a drug development program.

Analytical Methodologies for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

The analysis of pyrazole derivatives, including Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, typically employs a combination of chromatographic and spectroscopic techniques to establish identity, purity, and strength.[6][7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of pyrazoline and pyrazole derivatives due to its ability to separate compounds with varying polarities.[8][9]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 mm x 150 mm, 5 µm).[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and 0.1% trifluoroacetic acid in water. The exact ratio should be optimized for the specific compound.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm.[6]

  • Sample Preparation: Accurately weigh and dissolve the reference standard and the sample to be tested in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Standard & Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Known Concentration prep2->prep3 hplc_injection Inject Sample prep3->hplc_injection hplc_instrument HPLC System (C18 Column, UV Detector) hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_calculation Calculate Purity data_integration->data_calculation

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for impurity profiling.[10][11]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to separate components with different boiling points.[11]

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of organic molecules.[12][13] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR for Structural Confirmation

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.[14]

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule's structure. For ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, characteristic signals for the ethyl group, the acetate methylene, the pyrazole ring protons, and the methyl groups on the pyrazole ring are expected.

Comparison of Reference Standards

The quality of a reference standard is defined by its purity, characterization, and the documentation that accompanies it. Below is a comparative guide to different tiers of reference standards that may be available.

FeaturePrimary Reference StandardSecondary Reference StandardIn-house/Working Standard
Purity Highest possible purity, typically >99.5%High purity, traceable to the primary standardPurity meets requirements for routine analysis
Characterization Exhaustively characterized (NMR, MS, IR, TGA, elemental analysis)Well-characterized, with identity and purity confirmed against the primary standardCharacterized to a level sufficient for its intended use
Certification Accompanied by a comprehensive certificate of analysis (CoA) from a recognized pharmacopeia or metrological instituteCoA provides traceability to the primary standardInternal documentation of characterization and purity
Cost HighModerateLow
Intended Use Calibration of secondary standards, critical assays, legal and regulatory purposesRoutine quality control, calibration of working standardsRoutine in-process controls and release testing

Justification for Choices in Experimental Protocols: The selection of validated analytical methods is a regulatory expectation.[1] The use of techniques like HPLC and GC-MS is standard in the pharmaceutical industry for ensuring the purity and identity of intermediates.[5] NMR provides an unambiguous structural confirmation, which is crucial for a reference standard.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of analytical data, the entire analytical workflow must be a self-validating system. This involves:

  • System Suitability Tests: Before running any samples, a system suitability test is performed to ensure the analytical system is performing correctly. This typically involves injecting a standard solution and checking parameters like retention time, peak area, and resolution.

  • Method Validation: The analytical method itself must be validated according to ICH Q2(R1) guidelines, demonstrating its accuracy, precision, specificity, linearity, and range.[8][9]

  • Traceability: All measurements should be traceable to a certified reference material. This creates an unbroken chain of comparisons, ensuring the accuracy of the results.

Self_Validating_System cluster_foundation Foundation cluster_calibration Calibration & Validation cluster_routine Routine Analysis cluster_output Output primary_std Primary Reference Standard secondary_std Secondary Reference Standard primary_std->secondary_std Traceability working_std Working Standard secondary_std->working_std Traceability method_validation Validated Analytical Method (ICH Q2(R1)) working_std->method_validation system_suitability System Suitability Test method_validation->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis reliable_data Trustworthy & Reliable Data sample_analysis->reliable_data

Caption: Traceability in a Self-Validating Analytical System.

Conclusion

The selection of a reference standard for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a critical decision that directly impacts the quality and reliability of analytical data. While primary reference standards from pharmacopeias offer the highest level of assurance, well-characterized secondary or in-house standards can be suitable for routine analysis, provided they are traceable to a primary standard and used within a validated analytical framework. By implementing robust analytical methodologies and adhering to the principles of GMP and ICH guidelines, researchers and drug developers can ensure the quality of this vital pharmaceutical intermediate and, ultimately, the safety and efficacy of the final drug product.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10).
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (2024, December 23).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).
  • ANALYTICAL METHODS - ATSDR.
  • Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide | IntuitionLabs. (2026, January 25).
  • A Deep Dive into Quality Control in the Pharmaceutical Industry - DES Pharma. (2026, January 23).
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Electronic Supplementary Information Synthesis, characterization and structures of 2-(3,5-dimethylpyrazol-1- yl)ethylseleno deri - The Royal Society of Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide - Benchchem.
  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

For Immediate Use by Laboratory Professionals This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate. The guidance herein is syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate. The guidance herein is synthesized from an analysis of the compound's constituent chemical structures—a nitrogen-containing pyrazole heterocycle and an ethyl acetate ester functional group—and aligns with established best practices for hazardous waste management in a research setting. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental stewardship.

Hazard Assessment and Classification

While a specific Safety Data Sheet (SDS) for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate may not always be readily available, a robust hazard assessment can be constructed by examining its molecular components. The primary directive is to treat this compound as hazardous chemical waste .[1][2]

  • Pyrazole Core: Nitrogen-containing heterocyclic compounds (NHCs) are noted for their potential toxicity and persistence in the environment, presenting risks if improperly discarded.[3][4] Disposal down the drain is strictly prohibited as it can lead to environmental contamination.[1][2]

  • Ethyl Acetate Moiety: The ethyl acetate functional group imparts characteristics of a flammable liquid and potential for irritation.[5][6] Ethyl acetate is classified as a highly flammable liquid (Category 2) that can cause serious eye irritation and may cause drowsiness or dizziness.[5] Therefore, the compound should be handled away from all sources of ignition.[7]

Based on this analysis, Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate waste must be classified as flammable and toxic hazardous waste .

Hazard ProfileAssociated ComponentKey Precautions
Flammability Ethyl AcetateKeep away from heat, sparks, open flames, and hot surfaces.[8] Use explosion-proof equipment and take measures against static discharge.[5]
Toxicity Pyrazole RingHarmful if swallowed or inhaled; may cause skin and serious eye irritation.[1][9] Handle with appropriate personal protective equipment.
Environmental Hazard BothDo not dispose of down the drain or in regular trash to prevent environmental contamination and harm to aquatic life.[1][10]
Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure all necessary safety measures are in place. This preparation is the foundation of a safe disposal workflow.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[8][11]

  • Hand Protection: Use chemically impermeable gloves. Inspect gloves for any signs of degradation before use.[9][11]

  • Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.[8][11]

  • Respiratory Protection: All handling of the compound, especially if it could become airborne, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9][12]

Step-by-Step Disposal Protocol

The proper disposal of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a multi-step process that requires careful segregation, containerization, and labeling.

Step 1: Waste Segregation Segregate waste containing this compound at the point of generation.[13] This is crucial to prevent inadvertent and dangerous chemical reactions.

  • Liquid Waste: Collect all solutions containing Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Dispose of contaminated labware, such as pipette tips, gloves, and weighing papers, in a separate, clearly marked container for solid hazardous waste.[1]

  • "Empty" Containers: Original containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [1]

Step 2: Containerization The choice and handling of waste containers are governed by federal and state regulations.[14]

  • Use only approved, chemically resistant containers, preferably plastic, for waste collection.[14][15]

  • Ensure the container has a secure, leak-proof seal and is kept closed at all times except when adding waste.[14][16]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[14][15] Do not move waste between different rooms for storage.[14]

  • The container should be placed in secondary containment, such as a tray, to mitigate any potential leaks or spills.[13]

Step 3: Labeling Accurate and thorough labeling is a regulatory requirement and essential for safe handling by EHS personnel.[14]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full, unabbreviated chemical name: "Waste Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate".

    • A clear indication of the hazards: "Flammable," "Toxic," "Irritant."

    • The accumulation start date (the date the first waste was added).[1]

Step 4: Arranging for Final Disposal Laboratory personnel are not responsible for the final treatment of hazardous waste. This must be handled by licensed professionals.

  • Once the waste container is full (not exceeding 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 12 months), contact your EHS department to schedule a pickup.[7][16]

  • Provide EHS with all necessary information about the waste stream. They will coordinate with a licensed disposal company for transport and final disposal, which is typically high-temperature incineration.[1][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

G cluster_prep 1. Preparation cluster_collection 2. Waste Collection & Segregation cluster_storage 3. Storage & Pickup A Assess Hazards: Flammable & Toxic B Don Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Work in Fume Hood B->C D Generate Waste C->D E Liquid Waste? D->E F Collect in Labeled Liquid Waste Container E->F Yes G Contaminated Solid Waste? E->G No K Ensure Container is Securely Closed F->K H Collect in Labeled Solid Waste Container G->H Yes I Triple-Rinse 'Empty' Glassware G->I No H->K J Collect Rinsate in Liquid Waste Container I->J J->F L Store in Designated Satellite Accumulation Area K->L M Container Full or Time Limit Reached? L->M M->L No N Contact EHS for Waste Pickup M->N Yes O EHS Manages Final Disposal via Incineration N->O

Caption: Disposal workflow for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is large or you are not trained to handle it, alert your supervisor and contact EHS immediately.

    • For small, manageable spills, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).[17] Do not use combustible materials.

    • Using non-sparking tools, collect the absorbed material into a sealable container for disposal as hazardous waste.[8][17]

    • Decontaminate the spill area thoroughly.

    • All materials used for cleanup must be disposed of as hazardous waste.[11]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

    • In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[12]

    • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12]

    • If Swallowed: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the SDS or container label to the medical professional.[12]

References

  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office.
  • Ethyl Acetate: A Sweet-Smelling Safety Hazard. (2015). VelocityEHS. Available at: [Link]

  • SAFETY DATA SHEET - Ethyl Acetate. (2015). Greenfield Global. Available at: [Link]

  • Regulation of Laboratory Waste. (N.D.). American Chemical Society. Available at: [Link]

  • Ethyl Acetate - Global Chemie ASCC Limited. (N.D.). Global Chemie ASCC Limited. Available at: [Link]

  • Ethyl Acetate - Safety Data Sheet. (2019). Agilent Technologies, Inc. Available at: [Link]

  • Management of Waste. (N.D.). Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (N.D.). U.S. Environmental Protection Agency. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS. Available at: [Link]

  • Ma, C., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Water Research. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (N.D.). ETH Zürich. Available at: [Link]

  • Hazardous Waste - FAA USA Environmental Protection Program. (N.D.). UW-Milwaukee. Available at: [Link]

  • Malviya, M., et al. (N.D.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW Sydney. Available at: [Link]

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